molecular formula C10H10N2O B3239228 4-Benzyloxazol-5-amine CAS No. 1420824-91-4

4-Benzyloxazol-5-amine

Cat. No.: B3239228
CAS No.: 1420824-91-4
M. Wt: 174.20 g/mol
InChI Key: KQQZQEQQVFHFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxazol-5-amine is a chemical compound that falls under the category of oxazole derivatives. Oxazoles are five-membered heterocyclic rings containing oxygen and nitrogen atoms, which are significant structural motifs in organic chemistry and drug discovery. As a building block in organic synthesis, this compound can be utilized in the development of more complex molecules. Its structure suggests potential application in the synthesis of peptidomimetics and other biologically active compounds. Oxazole cores are commonly investigated for their diverse pharmacological properties and are found in molecules studied for various therapeutic areas. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZQEQQVFHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(OC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302555
Record name 5-Oxazolamine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420824-91-4
Record name 5-Oxazolamine, 4-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420824-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolamine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzyloxazol-5-amine: Structural Dynamics, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-Benzyloxazol-5-amine , a specialized heterocyclic intermediate used in advanced organic synthesis and peptide macrocyclization.

Executive Summary

This compound (CAS: 1420824-91-4, generic class ID) is a polysubstituted 1,3-oxazole derivative characterized by an electron-rich amino group at position 5 and a benzyl substituent at position 4. Unlike stable pharmaceutical end-products, this molecule functions primarily as a high-energy intermediate or a "traceless activator" in organic synthesis. It exhibits significant tautomeric flux between the aromatic 5-aminooxazole and the non-aromatic 5-imino-2-oxazoline forms, a property that dictates its reactivity profile in peptide cyclization and hetero-Diels-Alder reactions.

Chemical Structure and Electronic Properties

Structural Identity
  • IUPAC Name: 4-benzyl-1,3-oxazol-5-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 174.20 g/mol

  • Core Scaffold: 1,3-Oxazole ring[1]

  • Substituents:

    • C4 Position: Benzyl group (-CH

      
      Ph), providing steric bulk and lipophilicity.
      
    • C5 Position: Primary amine (-NH

      
      ), acting as a strong electron donor (mesomeric effect).
      
Tautomerism and Stability

The 5-aminooxazole system is electronically amphoteric. While the aromatic amino-oxazole (A) form is stabilized by resonance, the exocyclic double bond of the imino-oxazoline (B) tautomer is accessible, particularly in polar protic solvents. This equilibrium is critical for its reactivity; the amino form acts as a diene in cycloadditions, while the imino form is susceptible to nucleophilic attack.

Tautomerism cluster_0 Equilibrium Dynamics A 5-Aminooxazole Form (Aromatic, Nucleophilic) B 5-Imino-2-oxazoline Form (Non-aromatic, Electrophilic C=N) A->B  Proton Transfer   C Acyclic Nitrile Ylide (Photochemical Intermediate) A->C  hv (UV)  

Figure 1: Tautomeric equilibrium and photochemical ring-opening pathways of 5-aminooxazoles.

Synthesis Methodologies

The synthesis of this compound is rarely trivial due to the instability of the free amine. Two primary routes are established in the literature: the Multicomponent Assembly (Ugi-Type) and the Cornforth Rearrangement .

Route A: Multicomponent Reaction (MCR)

This route allows for the rapid assembly of the oxazole core from simple precursors. It is preferred for generating libraries of 4-substituted-5-aminooxazoles.

  • Reagents: Phenylacetaldehyde (or equivalent), Ammonium chloride/Amine, and an Isocyanoacetamide derivative.

  • Mechanism: The condensation forms an intermediate imine, which undergoes

    
    -addition by the isocyanide, followed by cyclization.
    
Route B: Cornforth Rearrangement

This is the most authoritative method for accessing 4-carbonyl-substituted 5-aminooxazoles, which can be decarboxylated or modified to the 4-benzyl derivative.

  • Precursor: Oxazole-4-carboxamide.[2]

  • Process: Thermal rearrangement where the C4-carbonyl oxygen attacks the C5 position, leading to ring opening and recyclization to the 5-amino isomer.

Synthesis start Precursors: Aldehyde + Amine + Isocyanide inter Intermediate: alpha-Aminoacyl Amidine start->inter  Condensation   product Target: This compound inter->product  Cyclization   cornforth_start Alternative Precursor: Oxazole-4-carboxamide cornforth_rearr Cornforth Rearrangement (Thermal, >100°C) cornforth_start->cornforth_rearr cornforth_rearr->product  Recyclization  

Figure 2: Dual synthetic pathways via Multicomponent Assembly (Left) and Cornforth Rearrangement (Right).

Key Reactivity & Applications

"Traceless" Peptide Activation

This compound derivatives are utilized as internal activating groups in the synthesis of cyclodepsipeptides.

  • Mechanism: The 5-aminooxazole moiety is protonated to form a highly electrophilic iminium species.[3]

  • Reaction: The C-terminal carboxylic acid attacks this iminium, forming a transient spirolactone.[3]

  • Outcome: Subsequent nucleophilic attack by a tethered alcohol releases the oxazole byproduct (which is hydrolyzed), effectively driving difficult macrocyclizations without external coupling reagents.

Diels-Alder Cycloadditions

The 5-aminooxazole ring is an electron-rich diene. It reacts with electron-deficient dienophiles (e.g., maleimides, acetylenedicarboxylates) to form pyridine or furan derivatives after the extrusion of HCN or nitriles.

  • Application: Synthesis of Vitamin B6 analogs and complex alkaloids.

Hydrolytic Instability

Researchers must handle the free base with care. In acidic aqueous media, the ring opens to form


-amino acid derivatives (e.g., phenylalanine derivatives in the case of the 4-benzyl analog).
  • Storage: Store as the HCl or TFA salt at -20°C under argon.

Experimental Protocol: General Synthesis (Ugi-Type)

Objective: Preparation of a 4-substituted-5-aminooxazole derivative.

Reagents:

  • Phenylacetaldehyde (1.0 equiv)

  • Amine (e.g., Benzylamine or Ammonia equivalent) (1.0 equiv)

  • Isocyanoacetamide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Imine Formation: Dissolve phenylacetaldehyde and the amine in MeOH (0.5 M). Stir at room temperature for 30 minutes to pre-form the imine.

  • Addition: Add the isocyanoacetamide in one portion.

  • Reaction: Stir the mixture at 40–60°C for 12–24 hours. Monitor by TLC (Note: 5-aminooxazoles often stain distinctly with ninhydrin or vanillin).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis). Elute with EtOAc/Hexanes.

  • Characterization:

    • 1H NMR (CDCl3): Look for the characteristic C2-H singlet around

      
       7.0–7.5 ppm (depending on substitution) and the broad NH2 signal.
      
    • MS (ESI): [M+H]+ peak at 175.2 Da.

Physical Properties Table

PropertyValue / Description
Physical State Off-white to yellow solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, DMSO, CH

Cl

; sparingly soluble in water
pKa (Conjugate Acid) ~3.5 – 4.5 (Estimated for oxazole nitrogen)
Stability Hygroscopic; prone to hydrolysis in acidic moisture
UV/Vis Absorption

~220–260 nm (aromatic

)
Storage Conditions Inert atmosphere (Ar/N

), Desiccated, < -20°C

References

  • Multicomponent Synthesis of 5-Aminooxazoles

    • Title: A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Gener
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Cornforth Rearrangement Mechanism

    • Title: Cornforth Rearrangement | Chem-Station Int.[4] Ed.

    • Source: Chem-Station.[4]

    • URL:[Link]

  • Peptide Activation Utility

    • Title: 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides.[3]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Photochemical Dynamics

    • Title: Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Comput
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • General Chemical Data

    • Title: this compound (CAS 1420824-91-4) Entry.
    • Source: ChemSRC.
    • URL:[Link]

Sources

4-Benzyloxazol-5-amine CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Transient Reactive Intermediate / In-Situ Reagent Commercial Availability: Restricted (See Section 2: Commercial Reality)

Executive Summary

4-Benzyloxazol-5-amine is a specialized heterocyclic intermediate derived primarily from phenylalanine precursors. Unlike its stable isomer 5-benzyloxazol-2-amine , the 5-amine species is chemically labile, often existing in a rapid tautomeric equilibrium with its imine form (4-benzyloxazol-5(4H)-imine) or undergoing ring-opening hydrolysis. Consequently, it is not available as a shelf-stable free base from standard chemical catalogs.

This guide details the in-situ generation protocols required to utilize this compound in research, specifically for peptidomimetic synthesis and heterocyclic ring transformations (e.g., Diels-Alder cycloadditions), and identifies the commercially available stable isomers for researchers seeking structural analogs.

Chemical Identity & Commercial Reality

The "Missing" CAS Number

Researchers often search for "this compound" expecting a standard reagent bottle. However, due to the high nucleophilicity of the C5-amine and the tendency for the oxazole ring to open under hydrolytic conditions, this specific free amine is rarely isolated.

  • Target Compound: this compound (Transient)

  • CAS Number: Not assigned to the free base in major commercial registries due to instability.

  • Closest Commercial Analog (Stable Isomer):

    • Name: 5-Benzyloxazol-2-amine

    • CAS Number: 33124-08-2

    • Availability: In Stock (Alchem Pharmtech, ChemicalBook suppliers).

    • Purity: Typically ≥98%.

Tautomerism & Stability Profile

The 5-aminooxazole core is subject to amino-imino tautomerism . In the absence of electron-withdrawing groups at the C4 position, the equilibrium often favors the imine or leads to dimerization/hydrolysis.

Key Stability Rule:

To isolate a 5-aminooxazole, the amine nitrogen usually requires protection (e.g., N-acetyl) or the C4 position must bear an electron-withdrawing group (EWG) such as -CN or -COOR to stabilize the aromatic form.

Supplier Landscape

Since the target compound is an in-situ intermediate, "suppliers" are actually providers of the precursors required to generate it.

RoleCompound NameCAS NumberFunction
Target Analog 5-Benzyloxazol-2-amine 33124-08-2 Stable isomer for structural activity relationship (SAR) studies.
Precursor A L-Phenylalanine 63-91-2 Chiral scaffold source for the benzyl group.
Precursor B Tosylmethyl isocyanide (TosMIC) 36635-61-7 Reagent for Van Leusen oxazole synthesis.
Precursor C Ethyl isocyanoacetate 2999-46-4 Reagent for Schöllkopf synthesis of 5-aminooxazoles.

Synthesis & Generation Protocols

For researchers requiring the specific This compound moiety (e.g., for a Diels-Alder reaction), you must generate it in situ. The most reliable method is the Schöllkopf Formylamino-Methylenation or modification of the Ugi reaction .

Protocol: In-Situ Generation via Isocyanides

Objective: Generate this compound to react with a dienophile.

  • Reagents:

    • Phenylacetaldehyde (or Phenylalanine-derived aldehyde).

    • Aminodiphenylmethane (as an amine component if using multicomponent synthesis).

    • Isocyanoacetamide derivative.[1]

  • Solvent System: Methanol (MeOH) or Toluene.

  • Catalyst: Ammonium chloride (

    
    ) or mild Lewis Acid.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in MeOH.

  • Addition: Add the isocyanide component (1.0 equiv).

  • Cyclization: Heat the mixture to reflux (65°C) for 2–4 hours. The 5-aminooxazole forms transiently.

  • Trapping (Critical): If the goal is a fused heterocycle, add the dienophile (e.g., maleimide, acetylenedicarboxylate) immediately at the start or after 1 hour of reflux. The 5-aminooxazole will undergo a [4+2] cycloaddition followed by retro-Diels-Alder elimination of the nitrile/amine moiety to form the pyridine/furan derivative.

Mechanistic Visualization

The following diagram illustrates the instability and the synthesis pathway of the 5-aminooxazole species relative to its stable 2-amine isomer.

OxazolePathways Precursor Phenylalanine Precursor (or Phenylacetaldehyde) Intermediate Alpha-Isocyano Intermediate Precursor->Intermediate Dehydration/Cyclization Isomer Commercial Isomer: 5-Benzyloxazol-2-amine (CAS 33124-08-2) Precursor->Isomer Alternative Synthesis (Urea/Cyanate route) Target This compound (Transient Species) Intermediate->Target In-Situ Generation Imine Tautomer: Oxazol-5(4H)-imine Target->Imine Rapid Equilibrium Trapped Diels-Alder Adduct (Stable Product) Target->Trapped + Dienophile (Trapping)

Caption: Mechanistic pathway showing the transient nature of the 5-amine species vs. the stable commercial 2-amine isomer.

Applications in Drug Discovery

Despite its instability, the this compound scaffold is a high-value "warhead" in two specific areas:

  • Peptidomimetics: The oxazole ring serves as a bioisostere for the peptide bond (amide), enforcing a specific conformational rigidity that mimics the

    
     and 
    
    
    
    angles of the peptide backbone. The 4-benzyl group specifically mimics the side chain of Phenylalanine .
  • Heterocycle Synthesis: It acts as a diene in Diels-Alder reactions. Reacting this compound with alkynes yields substituted pyridines (specifically Vitamin B6 analogs) after the extrusion of a nitrile byproduct.

References

  • Alchem Pharmtech. Product Analysis: 5-Benzyloxazol-2-amine (CAS 33124-08-2). Available at:

  • ChemicalBook. Supplier Aggregation for Benzyloxazolamines. Available at:

  • Growing Science. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)oxazoles. (Discusses stability of 5-aminooxazoles). Available at:

  • ResearchGate. Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. (Detailed mechanistic insight on in-situ generation). Available at:

  • NIH/PubChem. Compound Summary: Oxazole Derivatives.[1][2] Available at:

Sources

Molecular weight and formula of 4-Benzyloxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and reactivity profile of 4-Benzyloxazol-5-amine . This document is structured for researchers in medicinal chemistry and synthetic organic methodology.

Status: Reactive Intermediate / Scaffold Building Block Primary Application: Peptidomimetics, Diversity-Oriented Synthesis (DOS), Heterocyclic Construction[1][2]

Physicochemical Core

The following data represents the theoretical and calculated properties of the this compound scaffold. Note that 5-aminooxazoles are often transient species existing in equilibrium with their acyclic isomers (


-isocyano amides or 

-acyl-

-amino nitriles).[1][2]
Molecular Identity Table[1][2]
PropertyValueNotes
IUPAC Name 4-benzyl-1,3-oxazol-5-amine
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol Average Mass
Monoisotopic Mass 174.0793 g/mol Calculated for C₁₀H₁₀N₂O
Structure Type Heteroaromatic Amine1,3-Oxazole core substituted at C4, C5
H-Bond Donors 1 (Amine group)-NH₂
H-Bond Acceptors 3N (ring), O (ring), N (amine)
LogP (Predicted) ~1.2 - 1.5Lipophilic benzyl moiety balances polar core
Structural Analysis

The molecule consists of a 1,3-oxazole ring substituted at the C4 position with a benzyl group (derived conceptually from phenylalanine) and at the C5 position with a primary amine.[1][2]

  • C2 Position: Unsubstituted (C-H), susceptible to deprotonation or electrophilic attack depending on conditions.[1][2]

  • C4 Position: Bears the benzyl group; steric bulk here influences the approach of electrophiles.[1][2]

  • C5 Position: The amino group is strongly electron-donating, making the oxazole ring electron-rich and highly reactive toward dienophiles (in Diels-Alder reactions) or electrophiles.[1]

Synthesis & Mechanistic Pathways

5-Aminooxazoles are rarely isolated as shelf-stable solids due to their high reactivity and tendency to hydrolyze or polymerize.[1][2] They are typically generated in situ or stabilized as salts.[1][2]

Primary Synthetic Route: Isocyanide Cyclization

The most authoritative route to 4-substituted-5-aminooxazoles involves the cyclization of


-isocyano amides or the reaction of aldehydes, amines, and isocyanides (Ugi-type variations).[1]
Protocol: In Situ Generation
  • Precursor:

    
    -Formyl-phenylalanine nitrile (or equivalent 
    
    
    
    -isocyano acetamide derivative).[1][2]
  • Cyclization: Under dehydrating conditions (e.g., POCl₃/base) or Lewis acid catalysis, the acyclic precursor cyclizes to form the oxazole ring.[1][2]

  • Equilibrium: The 5-aminooxazole exists in tautomeric equilibrium with the acyclic

    
    -isocyano amide.[1][2]
    
Mechanistic Diagram

The following diagram illustrates the formation and subsequent reactivity of the this compound scaffold.

G Precursor N-Formyl-Phe-Nitrile (Acyclic Precursor) Cyclization Cyclization (Dehydration/Catalysis) Precursor->Cyclization Target This compound (C10H10N2O) Cyclization->Target Ring Closure DielsAlder Diels-Alder Adduct (Pyridine Derivatives) Target->DielsAlder + Dienophile (e.g., Acrylic Acid) Hydrolysis Hydrolysis Product (Peptide Cleavage) Target->Hydrolysis + H2O / H+

Figure 1: Generation and divergent reactivity pathways of this compound.[1][2]

Reactivity & Stability Profile (E-E-A-T)

Expertise Note: Researchers must handle this compound under anhydrous conditions. The 5-amino group significantly increases the electron density of the oxazole, raising the HOMO energy level.[1]

Diels-Alder Cycloaddition

The this compound serves as an electron-rich diene.[1][2] It reacts rapidly with electron-deficient dienophiles (e.g., maleimides, acetylenic esters) to form unstable adducts that often undergo retro-Diels-Alder reactions (losing HCN or nitriles) to yield pyridine derivatives .[1][2] This is a powerful method for synthesizing Vitamin B6 analogs or substituted pyridines.[1][2]

Acid Sensitivity

In the presence of aqueous acid, the oxazole ring opens.[1][2] The C2-N3 bond is particularly vulnerable.[1][2] Hydrolysis typically reverts the molecule to the parent amino acid derivative or a dipeptide fragment, depending on substituents.[1][2]

Tautomerism

In solution, 5-aminooxazoles can equilibrate with


-isocyano amides .[1][2] The position of this equilibrium is solvent-dependent; non-polar solvents favor the oxazole form, while polar protic solvents may favor the acyclic isomer.[1][2]

Experimental Characterization

When characterizing the in situ generated species, look for the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • Oxazole C2-H: Singlet, typically

      
       7.0 – 7.5 ppm (deshielded, but less than typical oxazoles due to the amine).[1]
      
    • Benzyl -CH₂-: Singlet or AB quartet,

      
       3.5 – 4.0 ppm.[1][2]
      
    • Amine -NH₂: Broad singlet, variable shift (

      
       3.0 – 5.0 ppm), exchangeable with D₂O.[1][2]
      
  • ¹³C NMR:

    • C2 (Ring): ~150-160 ppm.[1][2]

    • C5 (C-NH₂): ~155-165 ppm (distinctive downfield shift due to N-attachment).[1][2]

    • C4 (C-Bn): ~110-120 ppm.[1][2]

  • Mass Spectrometry:

    • Expect [M+H]⁺ peak at m/z 175.08 .[1][2]

    • Fragmentation often shows loss of the benzyl group (m/z 91) or retro-cyclization fragments.[1][2]

References

  • Multicomponent Synthesis of 5-Aminooxazoles: Structure and reactivity of 5-aminooxazole derivatives in combinatorial synthesis. [1][2]

  • Stability of 5-Hydroxy/Amino Oxazoles: Investigation into the stability and spectroscopic properties of 5-substituted oxazoles. [1][2]

  • Oxazoles in Drug Discovery: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [1][2]

Sources

The 5-Amino-4-Benzyloxazole Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of the 5-amino-4-benzyloxazole scaffold. This guide is structured for researchers and drug discovery professionals, focusing on its utility as a high-value intermediate in Diversity-Oriented Synthesis (DOS) and peptidomimetic macrocyclization.

Executive Summary

The 5-amino-4-benzyloxazole moiety is a densely functionalized heterocyclic scaffold derived primarily from phenylalanine. Unlike stable, inert heterocycles used as terminal pharmacophores, this scaffold functions as a reactive platform . Its electron-rich diene character makes it an exceptional substrate for Diels-Alder cycloadditions, allowing the rapid assembly of complex alkaloids like pyrrolo[3,4-b]pyridines . Furthermore, in peptide chemistry, the 5-aminooxazole unit serves as a "masked" activation state for C-terminal carboxylic acids, facilitating difficult macrocyclizations without external coupling reagents.

Key Technical Value:

  • Origin: Bio-inspired derivation from Phenylalanine (Phe).

  • Reactivity: High HOMO energy facilitates reaction with electron-deficient dienophiles.

  • Utility: Access to fused pyridine systems and "traceless" peptide activation.

Structural & Electronic Properties

Tautomerism and Stability

The 5-aminooxazole ring exists in equilibrium between its aromatic amine form and its non-aromatic imino-oxazoline tautomer. The 4-benzyl substituent provides steric bulk that can modulate this equilibrium, but the scaffold remains sensitive to hydrolytic ring opening, particularly in acidic media.

  • Aromatic Form (Reactive Diene): Favored in non-polar solvents; essential for cycloaddition chemistry.

  • Imino Form: Favored in polar protic solvents; less reactive in Diels-Alder sequences.

  • Hydrolysis Risk: Exposure to dilute acid cleaves the O1-C2 bond, reverting the compound to an

    
    -formylamino amide.
    
Electronic Map

The C2 position is electrophilic (susceptible to nucleophilic attack if activated), while the C4 and C5 positions form an electron-rich enamine-like system.

  • C2: Originates from the aldehyde component.[1]

  • C4 (Benzyl): Originates from the

    
    -carbon of the isocyanide (Phe-derived).
    
  • N3: Protonation site; protonation increases electrophilicity at C2.

  • C5-Amino: Strong electron donor, raising the HOMO of the oxazole ring.

Synthetic Methodology

The most robust route to 5-amino-4-benzyloxazoles is the Zhu Three-Component Reaction (3CR) . This convergent protocol assembles the ring from an aldehyde, a primary amine, and an


-isocyanoacetamide.
Standard Protocol: Zhu 3-Component Synthesis

Objective: Synthesis of N-alkyl-5-(alkylamino)-4-benzyloxazole.

Reagents:

  • Component A (Amine): Primary amine (

    
    , 1.0 equiv).
    
  • Component B (Aldehyde): Paraformaldehyde or substituted benzaldehyde (

    
    , 1.0 equiv).
    
  • Component C (Isocyanide):

    
    -Isocyano-3-phenylpropionamide (Phe-derived isocyanide, 1.0 equiv).
    
  • Solvent: Methanol (MeOH) or Toluene.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Component A and Component B in MeOH (0.5 M). Stir at room temperature for 30 minutes to generate the imine intermediate in situ. Note: Use molecular sieves (4Å) if the equilibrium is unfavorable.

  • Isocyanide Addition: Add Component C (Phe-isocyanide) to the reaction mixture.

  • Cyclization: Stir the mixture at 40–60 °C for 4–12 hours. The reaction proceeds via an initial [4+1] cycloaddition or a stepwise Ugi-type insertion followed by O-acylation/cyclization.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis). Elute with EtOAc/Hexanes.
    

Mechanism Validation: The formation of the 5-aminooxazole is driven by the "chain-ring" tautomerization of the intermediate


-adduct. The driving force is the aromatization of the oxazole ring.
Data Summary: Substituent Effects
ComponentSubstituent TypeYield (%)StabilityNotes
Aldehyde Paraformaldehyde85-95%ModerateC2 is unsubstituted; highly reactive.
Aldehyde Benzaldehyde70-85%HighC2-Phenyl stabilizes the ring.
Amine Benzylamine80-90%HighStandard protecting group strategy.
Isocyanide Phe-derived (Benzyl)65-80%ModerateSteric bulk at C4 slows cyclization slightly.

Applications in Drug Discovery

Scaffold Generation: Pyrrolo[3,4-b]pyridines

The primary medicinal application of 5-amino-4-benzyloxazoles is their conversion into pyrrolo[3,4-b]pyridines via an intramolecular Diels-Alder (IMDA) / Retro-Michael cascade. This sequence creates a fused bicyclic system found in various kinase inhibitors.

Workflow:

  • Acylation: React the 5-aminooxazole with an

    
    -unsaturated acyl chloride (e.g., acryloyl chloride).
    
  • IMDA Cycloaddition: The pendant alkene undergoes a [4+2] cycloaddition with the oxazole (acting as the diene).

  • Retro-Michael/Elimination: Loss of the bridging oxygen (often as water or alcohol) and aromatization yields the pyridine core.

Peptide Macrocyclization

In peptide synthesis, the 5-aminooxazole acts as a traceless activator .

  • Mechanism: The oxazole is incorporated into the peptide backbone. Upon treatment with mild acid (TFA), the oxazole is protonated, making the C2 position highly electrophilic.

  • Result: The C-terminal carboxylate attacks C2, forming a spirolactone intermediate which then rearranges to form the macrocyclic lactone or lactam, expelling the amine/aldehyde components.

Visualization of Pathways

Synthesis and Reactivity Map

The following diagram illustrates the assembly of the scaffold and its divergence into two distinct chemical spaces: fused heterocycles and peptide macrocycles.

G cluster_inputs Input Components Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Isocyanide Phe-Isocyanide (CN-CH(Bn)-CONH-R) Oxazole 5-Amino-4-Benzyloxazole (The Scaffold) Imine->Oxazole + Isocyanide (Zhu 3CR) DielsAlder Diels-Alder (with Dienophile) Oxazole->DielsAlder Acylation Acid Acid Activation (TFA) Oxazole->Acid Pyridine Pyrrolo[3,4-b]pyridine (Kinase Inhibitor Core) DielsAlder->Pyridine - H2O Macrocycle Cyclic Depsipeptide (Macrocyclization) Acid->Macrocycle Internal Activation

Caption: Logical flow from multicomponent assembly to divergent medicinal chemistry applications.

Experimental Protocol: Synthesis of a Representative Scaffold

Target: N-Benzyl-5-(benzylamino)-4-benzyloxazole

  • Preparation of Imine:

    • To a flame-dried round-bottom flask, add Benzylamine (1.07 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol).

    • Add anhydrous Methanol (20 mL).

    • Add 2g of activated 4Å molecular sieves.

    • Stir at 25 °C for 1 hour.

  • Addition of Isocyanide:

    • Prepare

      
      -Isocyano-3-phenylpropionamide  (Phe-isocyanide) according to literature (dehydration of formamide).
      
    • Add the isocyanide (10 mmol) directly to the reaction flask.

  • Reaction & Monitoring:

    • Heat the mixture to 50 °C for 6 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The oxazole spot is typically fluorescent under UV (254/365 nm).

  • Isolation:

    • Filter off molecular sieves.

    • Concentrate the filtrate in vacuo.[2]

    • Purify via flash chromatography on silica gel pre-treated with 1% triethylamine in Hexanes (to neutralize acidity).

    • Elute with Hexane/EtOAc gradient (0%

      
       30% EtOAc).
      
  • Characterization (Expected):

    • 1H NMR (

      
      ):  Diagnostic singlet at 
      
      
      
      7.8-8.1 ppm (C2-H) if formaldehyde used; multiplet if benzaldehyde used. Benzyl
      
      
      signals appear as singlets/AB systems around 3.5-4.0 ppm.
    • 13C NMR: C2 signal at ~150-160 ppm; C5 (amino-bearing) at ~140-150 ppm.

References

  • Zhu, J., et al. (2009). Multicomponent Reactions in Organic Synthesis. Wiley-VCH.

  • Gámez-Montaño, R., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles.

  • Pirali, T., et al. (2010).

    
    -Chloroglycinates. Organic Letters. 
    
  • Wipf, P., & Yokokawa, F. (2005). Total Synthesis of Peptides and Peptidomimetics. Journal of Organic Chemistry.

  • Sun, X., & Zhu, J. (2004). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid. Angewandte Chemie International Edition.

Sources

Biological activity of 4-substituted oxazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-Substituted Oxazol-5-amine Derivatives

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Among its many variations, the 4-substituted oxazol-5-amine framework has emerged as a particularly promising area for drug discovery. The strategic placement of an amino group at the C5 position and a modifiable substituent at the C4 position provides a versatile platform for tuning molecular properties and biological activity. This guide offers a comprehensive analysis of these derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their potent anticancer and antimicrobial properties, supported by detailed structure-activity relationship (SAR) studies, quantitative data, and validated experimental protocols. This document is intended for researchers and drug development professionals, providing the technical depth and field-proven insights necessary to accelerate research and development in this promising chemical space.

Introduction: The Versatility of the Oxazol-5-amine Core

Heterocyclic compounds are the bedrock of modern pharmacology, and the oxazole moiety—a five-membered ring with one oxygen and one nitrogen atom—is a recurring motif in a multitude of biologically active agents.[2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions make it an ideal building block for engaging with biological targets like enzymes and receptors.[1]

The focus of this guide, the 4-substituted oxazol-5-amine scaffold, introduces two critical points of chemical diversity. The amine group at the C5 position often acts as a key pharmacophoric feature, participating in crucial interactions within a target's binding site. More importantly, the substituent at the C4 position provides a powerful handle for medicinal chemists. By systematically altering the size, electronics, and lipophilicity of this substituent, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. This strategic modification is central to the diverse biological activities observed, ranging from anticancer to antimicrobial effects.[3]

Synthetic Strategies for 4-Substituted Oxazol-5-amines

The efficient construction of the 4-substituted oxazol-5-amine core is paramount for exploring its therapeutic potential. While numerous methods exist for general oxazole synthesis[4], multi-component reactions are particularly favored for their efficiency and ability to generate molecular diversity rapidly. The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a cornerstone in this field, allowing for the one-pot synthesis of the oxazole ring from an aldehyde. A plausible adaptation for the synthesis of the target scaffold is outlined below.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product SM1 α-Keto Ester (R1-CO-COOR2) Reaction Multi-component Condensation (e.g., Modified Robinson-Gabriel or similar) SM1->Reaction SM2 Ammonium Acetate (NH4OAc) SM2->Reaction SM3 Substituted Aldehyde (R4-CHO) SM3->Reaction Product 4-Substituted Oxazol-5-amine Reaction->Product

Caption: General workflow for the synthesis of 4-substituted oxazol-5-amines.

Protocol 1: A General Multi-Component Synthesis

This protocol describes a representative method for synthesizing the target scaffold. The causality behind this one-pot approach lies in its efficiency, minimizing purification steps and maximizing yield by combining several transformations into a single operation.

Materials:

  • Appropriate α-keto ester (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Glacial acetic acid (solvent)

  • Ethanol

  • Diethyl ether

  • Standard reflux apparatus and magnetic stirrer

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add the α-keto ester (1.0 eq), the desired substituted aldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Neutralization & Extraction: Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 4-substituted oxazol-5-amine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Biological Activities & Mechanisms

The substitution pattern on the oxazole ring plays a critical role in defining the biological activity profile of these derivatives.[3] The following sections explore the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

Oxazole derivatives exhibit potent anticancer activity by engaging with a wide array of molecular targets crucial for cancer cell proliferation and survival.[5]

Mechanistic Insights: Derivatives of the oxazolo[5,4-d]pyrimidine class, which are structurally analogous to purine bases, can function as antimetabolites.[6] A primary mechanism for many 4-substituted oxazole derivatives is the inhibition of protein kinases. For example, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[6] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade, leading to a reduction in tumor vascularization, proliferation, and survival. Other reported anticancer mechanisms include the inhibition of tubulin polymerization, STAT3 signaling, and topoisomerase enzymes.[5]

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Oxazole 4-Substituted Oxazol-5-amine Derivative Oxazole->VEGFR2 Inhibits ATP Binding ERK MAPK/ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazole derivative.

Structure-Activity Relationship (SAR):

  • Aromatic Substituents: The presence of aryl groups at the 4-position is common. Electron-withdrawing groups, such as chloro- or bromo-phenyl moieties, often enhance cytotoxic activity.[2][7]

  • Sulfonyl Groups: The incorporation of a 4-arylsulfonyl group has been shown to yield compounds with significant anti-proliferative effects against various cancer cell lines.[7]

  • Flexibility: The nature of the linker between the oxazole core and the 4-position substituent can influence binding affinity and selectivity.

Quantitative Data Summary: Anticancer Activity

Compound ID4-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Cmpd 1 4-(4-Chlorophenyl)sulfonyl-2-phenylCNS Cancer (SNB-75)< 10[7]
Cmpd 2 4-(4-Bromophenyl)sulfonyl-2-phenylLung Cancer (HOP-92)< 10[7]
Cmpd 3 2-phenyl-4-(p-tolylsulfonyl)Lung Cancer (NCI-H226)< 10[7]
Oxazolo-Pym 1 2-(4-aminophenyl)EGFR expressing cells0.006[8]
Oxazolo-Pym 2 2-(3-aminophenyl)EGFR expressing cells0.007[8]

Note: The referenced study screened compounds at a single high dose (10 µM) and reported growth inhibition percentages; specific IC₅₀ values are often determined in follow-up studies.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a reliable proxy for cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HT-29, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

The oxazole scaffold is also a key component of compounds with significant antibacterial and antifungal properties.[9]

Mechanistic Insights: The precise mechanisms of antimicrobial action are varied. Some compounds may inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, while others may disrupt cell wall integrity or interfere with protein synthesis. For certain 5(4H)-oxazolone derivatives, anti-virulence activity has been reported, where the compounds inhibit bacterial communication systems (quorum sensing) and reduce biofilm formation, rather than directly killing the bacteria.[9]

Structure-Activity Relationship (SAR):

  • Aminomethyl Substituents: For some oxadiazole derivatives, which share structural similarities, the nature of aminomethyl substituents is a key determinant of antibacterial activity. Arylaminomethyl groups were found to be active against both Gram-positive and Gram-negative bacteria.[10]

  • Sulfonamides: The incorporation of a sulfonamide moiety into an oxazolone core has yielded compounds with promising broad-spectrum antibacterial activity.[9]

  • Lipophilicity: Tuning the lipophilicity via different substituents can be crucial for cell penetration, particularly for overcoming the outer membrane of Gram-negative bacteria.

Quantitative Data Summary: Antimicrobial Activity

Compound TypeTarget OrganismActivity MeasureResultReference
Oxazolone-Sulfonamide (9b)S. aureusMICPromising[9]
Oxazolone-Sulfonamide (9f)P. aeruginosaMICPromising[9]
Oxazolone-Sulfonamide (9h)C. albicansMICPotent[9]
Arylaminomethyl-oxadiazole (7a-e)Gram (+/-) bacteriaInhibition ZoneActive[10]

Note: "Promising" and "Potent" are qualitative descriptions from the source; specific MIC values would require consulting the full study.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of ~5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Drug Development

The 4-substituted oxazol-5-amine scaffold represents a fertile ground for the development of novel therapeutics. The extensive research into their anticancer and antimicrobial activities provides a strong foundation for lead optimization programs.

Future Directions:

  • Selectivity Profiling: A critical next step is to profile potent compounds against a broad panel of kinases or bacterial strains to understand their selectivity, which is key to minimizing off-target effects and toxicity.

  • ADME/Tox Studies: In vivo efficacy is contingent on favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Future work must focus on optimizing these parameters and conducting early toxicology assessments.

  • Mechanism Deconvolution: For compounds with promising activity but an unknown mechanism, target identification and deconvolution studies are necessary to enable rational, mechanism-driven optimization.

Conclusion

4-Substituted oxazol-5-amine derivatives are a versatile and highly tractable class of heterocyclic compounds with demonstrated potential in oncology and infectious disease. The ability to systematically modify the 4-position substituent allows for the precise tuning of their biological activity, as evidenced by the potent and selective compounds discovered to date. The synthetic accessibility of this scaffold, coupled with its significant biological activities, ensures that it will remain an area of intense investigation for drug discovery professionals aiming to develop next-generation therapeutics.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • a brief review on antimicrobial activity of oxazole deriv
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC - PubMed Central.
  • Synthesis of 2,4,5-trisubstituted oxazoles from 1,2-diketones and amines by using an electrochemical method.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.
  • Aminorex. Wikipedia.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
  • Structure activity relationship of synthesized compounds.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
  • A comprehensive review on biological activities of oxazole deriv
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
  • Biological activity of oxadiazole and thiadiazole deriv

Sources

4-Benzyloxazol-5-amine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of 4-Benzyloxazol-5-amine , a heterocyclic building block often encountered as a transient intermediate or stabilized salt in medicinal chemistry.

Structural Characterization, Synthetic Utility, and Stability Profiles

Chemical Identity & Informatics

This compound is a 2,4,5-trisubstituted oxazole derivative.[1] In the context of drug development, this scaffold is significant as a masked dipeptide equivalent and a precursor in the synthesis of imidazoles and pyrimidines via the Cornforth rearrangement.

Note on Stability: Researchers must note that the free amine form of 5-aminooxazoles is inherently unstable and prone to tautomerization or hydrolysis. It is typically isolated as a hydrochloride salt or generated in situ.

Core Identifiers
DescriptorValue
Common Name This compound
CAS Registry Number 1420824-91-4
IUPAC Name 4-benzyl-1,3-oxazol-5-amine
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Canonical SMILES NC1=C(CC2=CC=CC=2)N=CO1
Isomeric SMILES NC1=C(CC2=CC=CC=C2)N=CO1
InChI String InChI=1S/C10H10N2O/c11-10-9(12-8-13-10)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2
InChIKey Computed from InChI string above (Structure-dependent)
Structural Dynamics & Stability (The "Why")

The utility of this compound is governed by its tautomeric equilibrium. Unlike standard aromatic amines, the amino group at position 5 of the oxazole ring donates electron density into the ring, making the C4 position highly nucleophilic but also rendering the ring susceptible to ring-opening.

Tautomeric Equilibrium

The compound exists in a complex equilibrium between the 5-aminooxazole form and the acyclic


-isocyanoacetamide  tautomer. This equilibrium is solvent-dependent and critical for its reactivity.
  • Non-polar solvents: Favor the oxazole form.

  • Polar/Protic solvents: Can stabilize the acyclic tautomer or lead to hydrolysis.

Tautomerism Oxazole 5-Aminooxazole Form (Aromatic, Nucleophilic at C4) Acyclic Acyclic Isocyanoacetamide (Reactive Dipole) Oxazole->Acyclic Equilibrium (Solvent Dependent) Imid Imidazoles/Pyrimidines (Rearrangement Products) Acyclic->Imid Cornforth Rearrangement

Synthetic Protocols (The "How")

Due to the instability of the free base, the synthesis of this compound is best approached via the cyclodehydration of


-formyl-phenylalanine amide derivatives. The following protocol describes the generation of the scaffold, typically stabilized as a salt or used immediately.
Protocol: Cyclodehydration of N-Formyl-Phenylalanine Amide

Reagents:

  • 
    -Formyl-L-phenylalanine amide (Precursor)
    
  • Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) - if free base is required

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve

    
    -formyl-phenylalanine amide (1.0 eq) in anhydrous CHCl₃ under an argon atmosphere.
    
  • Dehydration: Cool the solution to 0°C. Add P₂O₅ (2.0 eq) portion-wise to avoid exotherms.

  • Cyclization: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of amide).

  • Work-up (Critical):

    • For Salt Isolation: Cool to room temperature and filter off excess phosphate salts. The filtrate contains the oxazole. Add ethereal HCl to precipitate the This compound hydrochloride .

    • For In Situ Use: The chloroform solution containing the oxazole is used directly for subsequent reactions (e.g., Diels-Alder cycloadditions).

Synthesis Start Phenylalanine Amide Formyl N-Formyl-Phenylalanine Amide Start->Formyl Formylation (HCOOEt, reflux) Dehydration Cyclodehydration (POCl3 or P2O5) Formyl->Dehydration Activation Intermediate This compound (Transient Species) Dehydration->Intermediate -H2O Product Oxazole HCl Salt (Stable Solid) Intermediate->Product HCl/Ether Precipitation

Pharmacological & Synthetic Applications

The this compound scaffold is rarely the final drug substance but serves as a high-value "warhead" or intermediate.

  • Peptide Mimetics: The oxazole ring acts as a bioisostere for the amide bond, locking the peptide conformation and improving metabolic stability against proteases.

  • Cornforth Rearrangement: This compound is the classic substrate for the Cornforth rearrangement. When the 5-aminooxazole is heated, it rearranges to form 4-acyloxazoles or imidazoles, allowing for the rapid generation of diverse heterocyclic libraries.

  • Diels-Alder Diene: The oxazole ring is electron-rich and functions as a diene in Diels-Alder reactions with alkynes, yielding pyridine derivatives after the extrusion of oxygen.

References
  • ChemSrc. (2024). This compound - CAS 1420824-91-4.[2] Retrieved from [Link]

  • PubChem. (2024).[3][4] Compound Summary: Oxazole Derivatives and Stability. National Library of Medicine. Retrieved from [Link]

  • Cornforth, J. W. (1949). The Synthesis of Oxazoles from α-Amino Acids. The Chemistry of Penicillin. Princeton University Press.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Advanced Pharmacophore Guide: 5-Aminooxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminooxazole scaffold represents a high-value, yet underutilized, pharmacophore in modern medicinal chemistry.[1] Often overshadowed by its 2-aminooxazole and oxazole counterparts, the 5-amino derivative offers unique electronic properties and geometric constraints that make it an ideal peptidomimetic template. This guide dissects the chemical architecture, synthetic accessibility, and therapeutic potential of 5-aminooxazoles, specifically focusing on their role as bioisosteres and reactive intermediates in macrocyclization.

Part 1: Chemical Architecture & The Stability Paradox

The "Janus" Nature of the Scaffold

5-Aminooxazoles possess a dual nature that researchers must navigate:

  • Stable Pharmacophore: When appropriately substituted (particularly at the C2 and C4 positions), they serve as robust bioisosteres for amides and thiazoles, capable of engaging in hydrogen bonding and

    
    -stacking interactions within ATP-binding pockets (e.g., Kinases).
    
  • Reactive Intermediate: In specific conformations, 4-acyl-5-aminooxazoles undergo the Cornforth Rearrangement , a thermal rearrangement that equilibrates the substituents at C4 and C5 via a nitrile ylide intermediate.

Mechanism: The Cornforth Rearrangement

Understanding this rearrangement is critical for structural assignment and stability profiling. The pathway prevents the isolation of certain regioisomers but can be exploited for dynamic combinatorial chemistry.

CornforthRearrangement Start 4-Acyl-5-aminooxazole (Starting Isomer) Inter Nitrile Ylide (Open Chain Intermediate) Start->Inter Electrocyclic Ring Opening (Heat) Inter->Start Reversibility End Isomeric Oxazole (Rearranged Product) Inter->End Recyclization

Figure 1. The Cornforth Rearrangement mechanism involving a nitrile ylide intermediate.[2]

Part 2: Synthetic Strategies

Accessing the 5-aminooxazole core requires overcoming the high energy barrier of aromatization or trapping unstable intermediates. Two primary strategies dominate the field: the Ugi Multicomponent Reaction (MCR) and Iodine-Mediated Cyclization .

Strategy A: The Ugi-3CR Pathway

The Ugi reaction provides a rapid entry into peptide-like 5-aminooxazoles. By utilizing


-isocyanoacetamides, aldehydes, and amines, the scaffold is assembled in a single step.

UgiPathway Aldehyde Aldehyde (R-CHO) Imine Imine Formation Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Isocyanide Isocyanoacetamide (CN-CH2-CONHR'') Addition Isocyanide Insertion Imine->Addition + Isocyanide Cyclization Intramolecular Cyclization Addition->Cyclization Acid Cat. Product 5-Aminooxazole Derivative Cyclization->Product

Figure 2. Assembly of 5-aminooxazoles via the Ugi-3CR pathway using isocyanoacetamides.[3]

Part 3: Field-Proven Experimental Protocol

Protocol: Iodine-Mediated Synthesis of 5-Aminooxazoles

Context: This protocol is selected for its operational simplicity, scalability, and avoidance of transition metals.[4] It converts


-ketoamides into 5-aminooxazoles via an oxidative C-H amination/cyclization sequence.

Target Molecule: N-Benzyl-2-methyl-5-phenyl-oxazol-4-amine derivatives.

Reagents & Equipment[1][5][6]
  • Substrate:

    
    -ketoamide (1.0 equiv)
    
  • Amine: Benzylamine derivative (1.2 equiv)

  • Oxidant: Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

  • Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve the

    
    -ketoamide (1.0 mmol) in anhydrous toluene (5 mL).
    
  • Amine Addition: Add the benzylamine (1.2 mmol) and stir at room temperature for 10 minutes to ensure homogeneity.

  • Reagent Activation: Add solid

    
     (2.0 mmol) followed by molecular iodine (
    
    
    
    , 1.0 mmol) in a single portion.
    • Note: The solution will turn dark violet/brown immediately.

  • Reaction: Heat the mixture to 80°C under an air atmosphere. Monitor by TLC (hexane/ethyl acetate 4:1).

    • Checkpoint: The violet color of iodine typically fades to a pale yellow/orange as the reaction reaches completion (approx. 2-4 hours).

  • Quenching: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) to quench any unreacted iodine. The organic layer should become clear.
    
  • Work-up: Extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Validation Criteria:

  • Yield: Expect 70-85%.

  • 1H NMR: Look for the disappearance of the

    
    -keto methylene protons and the appearance of the oxazole ring characteristic signals.
    

Part 4: Medicinal Chemistry Applications[3][5][7][8][9][10]

Bioisosterism: Oxazole vs. Thiazole

The 5-aminooxazole is often used as a bioisostere for the 2-aminothiazole moiety, a common "privileged structure" in drug discovery. The oxazole offers better metabolic stability (less prone to S-oxidation) and improved solubility.

Table 1: Comparative Profile of Bioisosteres

Feature2-Aminothiazole5-AminooxazoleImpact in Drug Design
H-Bond Capability Donor/AcceptorDonor/AcceptorSimilar binding modes in kinase pockets.
Lipophilicity (LogP) HigherLowerOxazoles generally improve water solubility.
Metabolic Liability High (S-oxidation)LowOxazoles avoid sulfoxide/sulfone metabolite formation.
PAINS Alert FrequentRareLower risk of non-specific binding/assay interference.
Case Study: Anticancer Potency

Recent studies have highlighted 5-aminooxazole derivatives as potent inhibitors of CDK8 and ER-


.

Table 2: Cytotoxicity Profile (Selected Derivatives)

Compound IDTarget Cell LineTarget ProteinIC50 (

M)
Reference
Cmpd 14 HCT116 (Colorectal)CDK871.87
Cmpd 6 MCF7 (Breast)ER-

74.17
5-FU (Std) HCT116DNA/RNA12.7Standard Control

References

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 2018. 7

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2020.[5] 5[5][6][8][9][7][10][11][12][13]

  • Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters, 2015. 4[5][7][10][11][12][13]

  • Cornforth Rearrangement. Wikipedia/Chem-Station, 2017. [7][10][11][12][13]

  • 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid. Angewandte Chemie, 2011. 13[5][9][7][10][11][12][13]

Sources

Methodological & Application

Synthesis of 4-Benzyloxazol-5-amine from alpha-aminonitriles

Application Note: Synthesis of 4-Benzyloxazol-5-amine from -Aminonitriles

Abstract & Scientific Context

The synthesis of 5-aminooxazoles represents a critical junction in heterocyclic chemistry, serving as a gateway to purine biosynthesis, peptide mimetics, and vitamin B6 analogues. Specifically, This compound is a valuable intermediate derived from phenylalanine precursors.

However, this transformation is chemically non-trivial due to the inherent instability of the 5-aminooxazole core. Unlike their stable 2,4-disubstituted counterparts, 5-aminooxazoles bearing a hydrogen at the C2 position (derived from formylation) are highly nucleophilic and prone to ring-opening hydrolysis or polymerization under acidic conditions.

This guide provides a robust, field-verified protocol for the synthesis of this compound via the modified Cook-Heilbron cyclization , utilizing acetic formic anhydride (AFA) as a mild formylating agent to mitigate thermal degradation.

Reaction Mechanism & Logic

The transformation proceeds through an N-acylation-cyclization cascade. Understanding the causality here is vital for troubleshooting:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Aminonitrile Formation:  The starting material, 2-amino-3-phenylpropanenitrile (phenylalanine nitrile), is typically generated via the Strecker synthesis.
    
  • Chemoselective

    
    -Formylation:  The amine is formylated using Acetic Formic Anhydride (AFA). AFA is preferred over formic acid/acetic anhydride mixtures because it allows the reaction to proceed at lower temperatures (
    
    
    C to RT), preventing the "charring" often seen with sensitive aminonitriles.
  • Thorpe-Ziegler Type Cyclization: The amide oxygen of the N-formyl intermediate acts as a nucleophile, attacking the nitrile carbon. This forms the 5-iminooxazoline intermediate, which tautomerizes to the aromatic 5-aminooxazole.

Mechanistic Pathway (DOT Visualization)

ReactionMechanismStart2-Amino-3-phenyl-propanenitrileInter1N-FormylIntermediateStart->Inter1N-Formylation(0°C)ReagentAcetic FormicAnhydride (AFA)Reagent->Inter1TSCyclization(O-attack on CN)Inter1->TSTautomerizationProduct4-Benzyloxazol-5-amineTS->ProductAromatization

Figure 1: Mechanistic pathway from aminonitrile to 5-aminooxazole via N-formylation and cyclodehydration.[1]

Experimental Protocols

Safety & Pre-requisites
  • Cyanide Hazard: Although the starting material is a nitrile, ensure standard cyanide safety protocols are in place if preparing the precursor via Strecker synthesis.

  • Instability: The product is unstable as a free base. Plan to use it immediately or isolate it as a hydrochloride or picrate salt.

Protocol A: Preparation of Acetic Formic Anhydride (AFA)

Why AFA? Standard mixed anhydrides prepared in situ often contain free acid that can hydrolyze the oxazole product. Distilled AFA provides a cleaner reaction profile.

  • Reagents: Sodium formate (anhydrous, 1.2 eq), Acetyl chloride (1.0 eq), Anhydrous Ether.

  • Setup: Flame-dried 3-neck flask, inert atmosphere (

    
    ).
    
  • Procedure:

    • Suspend sodium formate in anhydrous ether at

      
      .
      
    • Add acetyl chloride dropwise. Control exotherm to keep below

      
      .
      
    • Stir for 5.5 hours.

    • Filter off NaCl salts under inert gas.

    • Concentrate filtrate in vacuo (carefully) or use the ethereal solution directly.

Protocol B: Synthesis of this compound
ParameterSpecification
Starting Material 2-amino-3-phenylpropanenitrile (Phenylalanine nitrile)
Reagent Acetic Formic Anhydride (AFA)
Solvent Dichloromethane (DCM) or Dry Ether
Temperature

Time 2 - 4 Hours
Yield Target 60-75% (as salt)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-amino-3-phenylpropanenitrile in 20 mL of anhydrous DCM. Cool to

    
     in an ice bath.
    
  • Acylation: Add 12 mmol of Acetic Formic Anhydride (freshly prepared) dropwise over 15 minutes.

    • Checkpoint: Monitor by TLC (Silica, EtOAc/Hexane).[2] Disappearance of the polar amine spot and appearance of the amide (intermediate) indicates progress.

  • Cyclization: Allow the mixture to warm to room temperature. Stir for 2 hours.

    • Note: In many cases, the

      
      -formyl intermediate cyclizes spontaneously. If the intermediate persists (visible on TLC), add 1.0 eq of dry Triethylamine (TEA) to promote cyclization.
      
  • Isolation (Critical):

    • Do NOT perform an aqueous workup with acidic water; the ring will open.

    • Method 1 (Trapping): If used for a subsequent reaction (e.g., Diels-Alder), add the dienophile directly to the reaction pot.

    • Method 2 (Salt Formation): Dilute with anhydrous ether. Bubble dry HCl gas or add ethereal HCl dropwise. The This compound hydrochloride will precipitate as a white/off-white hygroscopic solid.

  • Filtration: Filter the salt rapidly under nitrogen. Wash with cold anhydrous ether. Store in a desiccator at

    
    .
    

Workflow Visualization

WorkflowStep1Prepare AFA(NaCOOH + AcCl)Step3Add AFA Dropwise(N-Formylation)Step1->Step3Step2Dissolve Nitrilein Dry DCM (0°C)Step2->Step3Step4Warm to RT(Cyclization)Step3->Step4DecisionIs productstable?Step4->DecisionPathANo: Use in situ(e.g. Diels-Alder)Decision->PathAFree BasePathBYes (as Salt):Add Ethereal HClDecision->PathBIsolation

Figure 2: Operational workflow for the synthesis and isolation of the target oxazole.

Characterization & Quality Control

To validate the synthesis without degrading the sample, use non-aqueous techniques.

  • 
     NMR (DMSO-
    
    
    or CDCl
    
    
    ):
    • Look for the C2-H singlet .[2] In 5-aminooxazoles, this typically appears around

      
       7.5 - 8.0 ppm.
      
    • The Benzyl

      
        should appear as a singlet or AB quartet around 
      
      
      3.8 ppm.
    • Absence of the amide

      
       doublet (from the intermediate) confirms cyclization.
      
  • IR Spectroscopy:

    • Disappearance of the sharp Nitrile (

      
      ) band at 
      
      
      .
    • Appearance of

      
       stretch (oxazole ring) around 
      
      
      .

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Cyclization Reaction temperature too low or lack of base.Add 1.0 eq Triethylamine; gently heat to

.
Ring Opening Moisture presence or acidic workup.Use strictly anhydrous solvents; avoid aqueous extraction. Isolate as salt.
Polymerization Free amine left in solution too long.Process immediately; do not store the free base overnight.
Low Yield Hydrolysis of AFA reagent.Ensure AFA is freshly distilled or prepared; check solvent dryness.

References

  • Davis, A. C., & Levy, A. L. (1951). The Synthesis of 5-Aminooxazoles.[3][4] Journal of the Chemical Society. Link

  • Krimen, L. I. (1963). Acetic Formic Anhydride.[5][6] Organic Syntheses, 50, 1. Link

  • H. R. Kricheldorf. (1971). Syntheses of 5-Aminooxazoles.[1][3] Liebigs Annalen der Chemie.

  • Strecker Synthesis Context: The Strecker Synthesis of Amino Acids.[7][8][9][10] Master Organic Chemistry. Link

  • General Oxazole Stability: Stability of 5-hydroxyoxazole-4-carboxylic acid derivatives.[11] NIH/PubMed. Link

Advanced Cyclization Strategies for 4-Substituted 5-Aminooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXZ-05

Strategic Overview

5-Aminooxazoles represent a paradox in heterocyclic chemistry: they are potent, versatile synthons for drug discovery, yet their inherent instability often precludes isolation. Structurally, the electron-donating amino group at the C5 position renders the oxazole ring highly electron-rich, making it susceptible to hydrolysis and ring-opening. However, this same electronic character makes them exceptional dienes for Diels-Alder cycloadditions and valuable intermediates in peptide macrocyclization.

This guide details two robust protocols for generating 4-substituted 5-aminooxazoles and a downstream workflow for their in situ trapping. Unlike standard oxazole synthesis (e.g., Robinson-Gabriel), these methods prioritize mild conditions to preserve the labile 5-amino motif.

Core Applications
  • "Masked" Diene Systems: Precursors for pyridines and pyrroles via [4+2] cycloaddition followed by retro-Diels-Alder extrusion.

  • Peptide Mimetics: Serving as traceless activators for C-terminal carboxylic acids in macrocyclization.

  • Diversity-Oriented Synthesis (DOS): Rapid assembly of heterocyclic libraries via multicomponent reactions (MCR).

Mechanistic Pathways

Understanding the formation mechanism is critical for troubleshooting. The most reliable route to 5-aminooxazoles involves the interaction of isocyanides with electrophiles (acyl chlorides or imines).

Pathway A: The Acyl Chloride / Isocyanoacetamide Route

This pathway proceeds via the acylation of the


-carbon of the isocyanide, followed by rapid cyclization. It is preferred for synthesizing 2-acyl-5-aminooxazoles .
Pathway B: The Ugi 3-Component Route

This combinatorial approach utilizes an aldehyde, a secondary amine, and an


-isocyanoacetamide. The reaction is driven by the formation of an iminium ion, which is intercepted by the isocyanide.

OxazoleMechanism Start_A Acyl Chloride + Isocyanoacetamide Inter_A C-Acylation Intermediate Start_A->Inter_A Base (TEA) Prod_A 2-Acyl-5-Aminooxazole Inter_A->Prod_A Cyclization Start_B Aldehyde + Amine + Isocyanoacetamide Inter_B1 Iminium Ion Start_B->Inter_B1 Condensation Inter_B2 Nitrilium Ion Inter_B1->Inter_B2 Isocyanide Attack Prod_B 2,4-Disubstituted 5-Aminooxazole Inter_B2->Prod_B Intramolecular Trapping

Figure 1: Dual mechanistic pathways for 5-aminooxazole formation. Pathway A utilizes direct acylation, while Pathway B follows a multicomponent condensation trajectory.

Protocol A: The Acyl Chloride-Isocyanoacetamide Route

Best for: Generating 2-acyl-5-aminooxazoles with high regiocontrol. Reference: Adapted from Mossetti et al., Org.[1] Lett. 2010.

Reagents & Equipment[2][3]
  • Substrate:

    
    -Isocyanoacetamide (1.0 equiv).
    
  • Electrophile: Acyl Chloride (1.1 equiv).

  • Base: Triethylamine (TEA) (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N2) line.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with

    
    -isocyanoacetamide (e.g., 
    
    
    
    -diethyl-
    
    
    -isocyanoacetamide) and anhydrous DCM (0.2 M concentration).
  • Base Addition: Add Triethylamine (2.5 equiv) in one portion.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

    • Critical Checkpoint: 5-aminooxazoles are thermally sensitive. Do not bypass the cooling step.

  • Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 5 minutes.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the acylated intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC. The isocyanide spot will disappear.

  • Work-up (Rapid):

    • Quench with saturated aqueous

      
      .
      
    • Extract rapidly with DCM (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo at < 30 °C .
      
  • Storage: Use immediately. If storage is necessary, keep at -20 °C under Argon.

Protocol B: The Ugi 3-Component Reaction (U-3CR)

Best for: Combinatorial library generation and introducing diversity at the 2- and 4-positions. Reference: Adapted from Zhu et al., Org.[1] Lett. 2010.

Reagents & Equipment[2][3][4]
  • Component 1: Aldehyde (1.0 equiv).

  • Component 2: Secondary Amine (1.0 equiv) (e.g., Morpholine, Dibenzylamine).

  • Component 3:

    
    -Isocyanoacetamide (1.0 equiv).
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

  • Catalyst: Ammonium Chloride (

    
    ) (10 mol%) - Optional, accelerates imine formation.
    
Step-by-Step Methodology
  • Imine Formation: In a screw-cap vial, dissolve the Aldehyde (1.0 mmol) and Secondary Amine (1.0 mmol) in MeOH (2 mL). Stir at room temperature for 30 minutes to pre-form the iminium species.

    • Why? Pre-formation reduces side reactions involving direct isocyanide-aldehyde interaction.

  • Cyclization Trigger: Add the

    
    -Isocyanoacetamide (1.0 mmol).
    
  • Incubation: Heat the mixture to 60 °C for 12–24 hours.

    • Note: TFE can often allow this reaction to proceed at room temperature due to its hydrogen-bond donating capability, which activates the imine.

  • Isolation: Evaporate the solvent. Purification via flash chromatography on neutral alumina (not silica) is recommended, as silica acidity can hydrolyze the oxazole.

Application: In Situ Diels-Alder Trapping

Context: Because 5-aminooxazoles are unstable, the most powerful application is trapping them in situ with a dienophile to form polysubstituted aromatic systems (e.g., pyrrolopyridines).

Workflow Diagram

TrappingWorkflow Step1 Generate 5-Aminooxazole (Protocol A or B) Step2 Add Dienophile (Maleimide / Acetylenic Ester) Step1->Step2 One-Pot Step3 [4+2] Cycloaddition (Diels-Alder) Step2->Step3 Heat (60-110°C) Step4 Retro-Diels-Alder (-HCN or -Nitrile) Step3->Step4 Spontaneous Final Aromatic Product (Pyridine/Pyrrole deriv.) Step4->Final

Figure 2: The "Generate-and-Trap" workflow for synthesizing complex aromatics from unstable oxazole intermediates.

Trapping Protocol
  • Generation: Perform Protocol A or B as described above. Do not perform aqueous work-up.

  • Solvent Switch (If necessary): If the Diels-Alder reaction requires higher temperatures (>80 °C), exchange the solvent (DCM or MeOH) for Toluene or Xylene via rotary evaporation.

  • Dienophile Addition: Add the dienophile (e.g., N-phenylmaleimide, Dimethyl acetylenedicarboxylate) (1.2 equiv).

  • Cycloaddition: Heat the mixture to reflux (or 110 °C in a sealed tube) for 12 hours.

  • Purification: The final aromatic product is stable. Purify via standard silica gel chromatography.

Troubleshooting & Quality Control

Stability Data Table
Parameter5-Aminooxazole BehaviorRecommendation
Acid Sensitivity Extremely HighAvoid Silica Gel; use Neutral Alumina or deactivated Silica (

treated).
Thermal Stability Low (

°C)
Keep reaction temps < 40 °C unless trapping immediately.
Hydrolysis Rapid in aqueous acidPerform work-ups with basic buffers (

) or eliminate aqueous steps.
NMR Signature Distinct C4-H singlet (

6.5–7.5 ppm)
Use

or

(neutralized) for NMR to prevent decomposition in the tube.
Common Failure Modes
  • Product Hydrolysis: If you isolate an

    
    -acylamino ketone instead of the oxazole, the ring has opened.
    
    • Fix: Ensure all solvents are anhydrous. Avoid acidic work-ups.

  • Polymerization: Dark, tarry reaction mixtures.

    • Fix: The 5-amino group is too nucleophilic. Lower the temperature or add the electrophile more slowly.

  • Incomplete Cyclization:

    • Fix: In Protocol A, ensure the base (TEA) is fresh. In Protocol B, try using TFE as a solvent to activate the imine.

References

  • Mossetti, R., Pirali, T., Tron, G. C., & Zhu, J. (2010).[1] Efficient synthesis of

    
    -ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and 
    
    
    
    -isocyanoacetamides.[1] Organic Letters, 12(4), 820-823.[1]
  • Liao, J. Y., & Zhu, J. (2012). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. Organic Letters, 14(7), 1864-1867.

  • Gámez-Montaño, R., & Zhu, J. (2002). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides.[2] Chemical Communications, (20), 2448-2449.

  • Turchi, I. J. (1981). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.

Sources

Application Note: Synthesis of 4-Benzyloxazol-5-amine and 2-Aminothiophene Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Clarification of the Gewald Reaction vs. Oxazole Synthesis

Executive Summary

This application note addresses the synthesis of 4-benzyloxazol-5-amine , while critically analyzing the user's reference to the Gewald Reaction .

Critical Technical Distinction: The Gewald Reaction is classically defined as the multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes [1, 2]. It does not synthesize oxazoles. The synthesis of 5-aminooxazoles requires distinct pathways, typically involving


-amino nitriles or isocyanides.

It is highly probable that the target molecule or the reaction name has been conflated. Therefore, this guide provides two distinct, self-validating protocols:

  • Protocol A (The "True" Gewald): Synthesis of 2-Amino-4-benzylthiophene-3-carboxylate , the actual product obtained if one applies Gewald conditions to phenylacetaldehyde precursors.

  • Protocol B (The Literal Target): Synthesis of This compound using a modern Iodine-mediated cyclization or classical

    
    -amino nitrile condensation.
    
Part 1: The Gewald Protocol (Synthesis of 2-Aminothiophenes)

Target: 2-Amino-4-benzylthiophene-3-carboxylic acid ethyl ester Rationale: This is the standard product when applying Gewald conditions to a "4-benzyl" precursor (Phenylacetaldehyde).

1. Reaction Mechanism (Gewald)

The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.

GewaldMechanism Aldehyde Phenylacetaldehyde (or 1,4-Dithiane-2,5-diol) Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel Base (Morpholine) Nitrile Ethyl Cyanoacetate Nitrile->Knoevenagel Thiophene 2-Amino-4-benzylthiophene -3-carboxylate Knoevenagel->Thiophene S8 / Cyclization Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Thiophene Thionation

Figure 1: The Gewald reaction pathway transforming aldehydes and nitriles into 2-aminothiophenes.

2. Reagents & Materials
ComponentReagentGrade/SpecRole
Precursor Phenylacetaldehyde*90%+ (Fresh)Carbon backbone source (C4-C5)
Active Nitrile Ethyl Cyanoacetate98%C2-C3 source + Amine donor
Heteroatom Elemental Sulfur (

)
PowderThiophene ring closer
Catalyst/Base Morpholine99%+Basic catalyst for condensation
Solvent Ethanol (EtOH)AbsoluteReaction medium

*Note: Phenylacetaldehyde is unstable. It is recommended to use 1,4-dithiane-2,5-diol as a stable dimer precursor which generates mercaptoacetaldehyde in situ, or freshly distilled phenylacetaldehyde.

3. Experimental Protocol (Standard Gewald)
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Cyanoacetate (10 mmol) and Phenylacetaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

  • Addition: Add Elemental Sulfur (10 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The disappearance of solid sulfur and the formation of a fluorescent spot often indicates thiophene formation.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

Part 2: Synthesis of this compound (The Literal Target)

Target: this compound Rationale: 5-Aminooxazoles are often unstable and prone to tautomerization into acylamino ketenimines. The synthesis requires careful handling. A robust method involves the cyclization of


-amino nitriles or the iodine-mediated oxidative cyclization of enamides [3, 4].
1. Retrosynthetic Pathway (Oxazole)

The most direct route to 5-aminooxazoles is the cyclization of


-acylamino nitriles  or the reaction of isocyanides with acyl chlorides .

OxazoleSynthesis Start Phenylalanine Nitrile Intermediate N-Formyl- alpha-aminonitrile Start->Intermediate Acylation Reagent Formic Anhydride (or Formylating Agent) Reagent->Intermediate Product This compound Intermediate->Product Cyclodehydration (Lewis Acid/Base)

Figure 2: Synthesis of 5-aminooxazole via cyclodehydration of N-acyl-alpha-aminonitriles.

2. Reagents & Materials
ComponentReagentRole
Substrate Phenylalanine Nitrile (HCl salt)Scaffold precursor
Formylating Agent Acetic Formic Anhydride (prepared in situ)Introduces C2 Carbon
Cyclizing Agent Phosphorus Oxychloride (

) or

/Base
Dehydrating agent for ring closure
Base Triethylamine (

)
Proton scavenger
Solvent Dichloromethane (DCM)Aprotic solvent
3. Experimental Protocol (Modified Cyclization)

Note: 5-aminooxazoles are sensitive to hydrolysis. Anhydrous conditions are mandatory.

  • N-Formylation:

    • Dissolve Phenylalanine Nitrile HCl (10 mmol) in dry DCM (50 mL) with Triethylamine (22 mmol) at 0°C.

    • Add Acetic Formic Anhydride (12 mmol) dropwise. Stir at RT for 2 hours.

    • Validation: Confirm formation of N-formyl-phenylalanine nitrile via LC-MS.

  • Cyclization:

    • Cool the N-formyl intermediate solution to 0°C.

    • Add

      
        (11 mmol) dropwise (or use 
      
      
      
      for milder conditions).
    • Add Triethylamine (30 mmol) slowly.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Isolation (Critical):

    • Do not use aqueous acidic workup (hydrolysis risk).

    • Quench with saturated

      
       (cold, rapid).
      
    • Extract immediately with DCM. Dry over

      
      .
      
    • Evaporate solvent under reduced pressure at low temperature (<30°C).

    • Purification: Flash chromatography on neutral alumina (not silica, which is acidic) using Et2O/Hexane.

Summary of Differences
FeatureGewald Reaction (Protocol A)Oxazole Synthesis (Protocol B)
Target Ring Thiophene (Sulfur)Oxazole (Oxygen/Nitrogen)
Key Reagent Elemental Sulfur (

)
Formylating agent / Dehydrating agent
Stability Highly StableUnstable (Hydrolysis prone)
Typical Use Drug discovery scaffoldsIntermediate for Diels-Alder
References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte. Link

  • Sabnis, R. W. (2008). Gewald reaction. In Heterocyclic Chemistry. Link

  • Yin, Z., Chang, J., & Yu, W. (2015). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters. Link

  • Gomes, P. et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Link

Solubility of 4-Benzyloxazol-5-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility and Stability Profiling of 4-Benzyloxazol-5-amine in DMSO and Methanol

Executive Summary

This guide provides a technical framework for handling This compound (CAS: 1420824-91-4), a functionalized heterocyclic amine often utilized as a synthesis intermediate in medicinal chemistry. Due to the inherent instability of the 5-aminooxazole scaffold, this protocol emphasizes not just solubility limits, but the critical kinetic stability of the compound in polar aprotic (DMSO) and protic (Methanol) solvents. Researchers are advised to treat solubility data as time-dependent until stability is verified.

Chemical Profile & Expected Solubility

This compound contains a basic amine group and an aromatic oxazole core. Based on structural analogs (e.g., 2-aminooxazoles) and physicochemical principles, the compound exhibits the following solubility characteristics.

Table 1: Solubility Profile (Estimated & Empirical Targets)

SolventExpected SolubilitySolvation MechanismCritical Usage Note
DMSO High (>50 mg/mL)Dipole-dipole interactions; H-bond acceptance by oxazole N/O.Preferred for Stock. Monitor for oxidative degradation over >24h.
Methanol Moderate-High (>20 mg/mL)H-bonding (Donor/Acceptor).High Risk. Protic solvents may catalyze ring-opening or tautomerization. Use for immediate processing only.
Water Low (<0.1 mg/mL)Hydrophobic benzyl group dominates.Requires co-solvent (e.g., 5-10% DMSO) for biological assays.

Technical Insight: 5-Aminooxazoles are potentially tautomeric and can be sensitive to acid/base hydrolysis. While DMSO is the standard for library storage, "aged" DMSO (containing peroxides or water) can accelerate decomposition. Always use anhydrous, high-purity grade solvents.

Protocol: Preparation of Stock Solutions

Reagents & Equipment
  • Compound: this compound (>95% purity).

  • Solvent A: DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich 276855).

  • Solvent B: Methanol (HPLC Grade).

  • Vials: Amber glass vials (to prevent photodegradation).

  • Filtration: 0.22 µm PTFE syringe filters (Nylon filters may bind amines).

Step-by-Step Procedure

A. DMSO Stock (Standard: 100 mM)

  • Weighing: Accurately weigh 17.4 mg of this compound (MW ≈ 174.2 g/mol ) into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not sonicate vigorously. Sonic energy can heat the solvent and degrade the amine. Use a vortex mixer for 30 seconds.

  • Visual Inspection: Solution should be clear and colorless to pale yellow. If particulates remain, vortex for an additional 60 seconds.

  • Storage: Store at -20°C. Shelf-life: Re-verify purity by LC-MS if stored >1 month.

B. Methanol Working Solution (Standard: 10 mM)

  • Dilution: Take 100 µL of the 100 mM DMSO stock.

  • Mixing: Add to 900 µL of Methanol.

  • Usage: Use immediately. Do not store methanolic solutions of 5-aminooxazoles for >24 hours due to potential solvolysis.

Protocol: Kinetic Solubility Determination

Since specific literature values for this intermediate are sparse, the following self-validating protocol ensures accurate determination in your specific lab environment.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Compound AddSolvent Add Solvent (DMSO or MeOH) Target: Saturation Start->AddSolvent Equilibrate Shake/Incubate 25°C for 4 Hours AddSolvent->Equilibrate Filter Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Filter Analyze Quantify Supernatant (HPLC-UV or LC-MS) Filter->Analyze StabilityCheck Stability Check: Re-analyze at 24h Analyze->StabilityCheck StabilityCheck->Analyze Compare Peak Area

Figure 1: Step-by-step workflow for determining kinetic solubility and verifying stability.

Detailed Methodology
  • Saturation: Add excess solid compound (~5 mg) to 100 µL of solvent in a microcentrifuge tube.

  • Equilibration: Agitate at 500 rpm at 25°C for 4 hours.

    • Why 4 hours? Long equilibrations (24h+) risk decomposition of the aminooxazole ring before solubility is measured.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 1:100 in acetonitrile and analyze via HPLC. Compare peak area against a standard curve prepared from the fresh DMSO stock.

Critical Stability Warning: The "DMSO Artifact"

Researchers must be aware that 5-aminooxazoles can undergo ring transformations. In DMSO, trace water can catalyze hydrolysis to acyclic amides.

Validation Step:

  • Run an LC-MS of the DMSO stock at T=0 and T=24h .

  • Acceptance Criteria: Purity decrease < 2%.

  • If degradation is observed (>5%), prepare stocks fresh daily or store as a solid salt (e.g., HCl salt) if available, dissolving only immediately before use.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54345243 (Related Oxazole Structures). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard protocols for kinetic solubility).
  • Waybright, T. J., et al. (2009). Stability of library compounds in DMSO. Journal of Biomolecular Screening. (Discusses oxidative instability of amines in DMSO). Retrieved from [Link]

  • ChemSrc. this compound (CAS 1420824-91-4) Entry. Retrieved from [Link][1][2]

Sources

Technical Guide: N-Acylation Strategies for Labile 5-Aminooxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the procedure for the N-acylation of 4-Benzyloxazol-5-amine . This transformation is critical in the synthesis of peptide mimetics, specifically oxazole-based peptidomimetics , where the oxazole ring replaces the amide bond to improve metabolic stability and conformational constraint.

Executive Summary

Target Substrate: this compound (5-amino-4-benzyloxazole). Reaction Type: Nucleophilic Acyl Substitution (N-Acylation).[1] Critical Challenge: 5-Aminooxazoles are electron-rich, acid-sensitive, and prone to ring-opening hydrolysis or tautomerization to


-isocyano amides. Standard amide coupling conditions often lead to decomposition.
Solution:  This guide provides a validated Low-Temperature Base-Mediated Acylation Protocol  designed to trap the labile amine immediately upon generation or exposure, minimizing degradation pathways.

Scientific Foundation & Mechanistic Insight

The Stability Paradox

This compound exists in a delicate equilibrium. While the oxazole ring is aromatic, the presence of the amino group at position 5 significantly increases electron density, making the ring susceptible to:

  • Acidic Hydrolysis: Rapid ring opening to form

    
    -formylamino amides.
    
  • Tautomerization: Equilibrium with acyclic

    
    -isocyano amides (though 4-substitution stabilizes the cyclic form).
    
  • C-Acylation: Competition between N-acylation (kinetic) and C-acylation at C2 (thermodynamic), particularly with highly reactive electrophiles.

Reaction Design

To favor N-acylation over decomposition or C-acylation, the protocol utilizes:

  • Non-Nucleophilic Base (DIPEA/TEA): Scavenges HCl generated during acylation without attacking the acyl chloride or the oxazole ring.

  • Aprotic Solvent (DCM/THF): Prevents solvolysis.

  • Cryogenic Addition (0°C to -78°C): Controls exothermicity and suppresses side reactions (e.g., ring opening).

Pathway Visualization

The following diagram illustrates the competing pathways and the targeted synthetic route.

G Start This compound (Labile Nucleophile) Inter Tetrahedral Intermediate Start->Inter + R-COCl + Base (DIPEA) Side1 Ring Opening (Hydrolysis) Start->Side1 H2O / Acid (Avoid!) Side2 C-Acylation (C2 Position) Start->Side2 High Temp Thermodynamic Reagent Acyl Chloride (R-COCl) Product N-Acyl-4-Benzyloxazol-5-amine (Stable Target) Inter->Product - HCl Kinetic Control

Figure 1: Reaction pathway showing the target N-acylation versus competing decomposition modes.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (or HCl salt)Nucleophile
Acylating Agent Acyl Chloride (1.1 equiv) or AnhydrideElectrophile
Base Diisopropylethylamine (DIPEA) (2.5 equiv)Acid Scavenger
Solvent Dichloromethane (DCM), AnhydrousMedium
Catalyst DMAP (0.1 equiv)Acyl Transfer (Optional)
Atmosphere Nitrogen (

) or Argon (Ar)
Moisture Exclusion
Detailed Procedure (Method A: Direct Acylation)

Note: If starting from the HCl salt, ensure the extra equivalent of base is added to liberate the free amine.

Step 1: Preparation (Inert Environment)

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Purge with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the flask with This compound (1.0 mmol, 174 mg).

    • Critical: If the amine is stored as a salt, add it now. If generating in situ, proceed immediately to solvent addition.

Step 2: Solvation and Deprotonation

  • Add Anhydrous DCM (10 mL) via syringe.

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Add DIPEA (2.5 mmol, 435 µL) dropwise.

    • Observation: The solution may clarify as the free amine is liberated.

  • Stir at 0°C for 10 minutes to ensure complete equilibration.

Step 3: Acylation

  • Dissolve the Acyl Chloride (1.1 mmol) in minimal DCM (2 mL) in a separate vial.

  • Add the acyl chloride solution dropwise to the reaction flask over 5–10 minutes.

    • Control: Maintain temperature at 0°C. Rapid addition can cause local heating and ring opening.

  • Optional: Add DMAP (0.1 mmol) if the acyl chloride is sterically hindered.

Step 4: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Monitor by TLC (typically 50% EtOAc/Hexane) after 1 hour.

    • Target Spot: N-acyl product usually has a higher

      
       than the free amine but lower than the acyl chloride.
      
    • Staining: UV active; KMnO4 stain may show the oxazole ring.

Step 5: Workup (Non-Acidic)

  • Quench the reaction with Saturated

    
      (10 mL).
    
    • Warning: Do NOT use HCl or acidic washes; this will destroy the oxazole ring.

  • Extract with DCM (3 x 15 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath <40°C).
    

Step 6: Purification

  • Purify via Flash Column Chromatography.

    • Stationary Phase:Neutral Alumina is preferred over Silica Gel to prevent acid-catalyzed decomposition. If Silica is used, pre-treat with 1% TEA.

    • Eluent: Gradient of Hexanes/EtOAc.

Analytical Validation

Confirm the structure using the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

9.0–10.0 ppm (Broad Singlet)
Amide NH proton . Confirms N-acylation.[2][3][4][5]
1H NMR

7.5–8.0 ppm (Singlet)
C2-H of Oxazole . Confirmation the ring is intact.
13C NMR

~155–165 ppm
Carbonyl Carbon of the new amide bond.
IR 1650–1690

Amide I band (C=O stretch).
HRMS [M+H]+Matches calculated mass of N-acyl product.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Decomposition Acidic hydrolysis during workup or silica chromatography.Use Neutral Alumina; ensure all aqueous washes are basic (NaHCO3).
Starting Material Remains Acyl chloride hydrolyzed by wet solvent.Distill DCM over CaH2; ensure inert atmosphere.
C-Acylation Product Temperature too high or reaction time too long.Keep reaction at 0°C; quench immediately upon completion.
Alternative Route: In Situ Cyclization

If the free amine is too unstable to handle, synthesize the N-acyl oxazole directly from the


-isocyano amide  precursor:
  • Reactants:

    
    -Isocyano-3-phenylpropionamide + Acyl Chloride + Base.
    
  • Mechanism: The acyl chloride reacts with the isocyanide carbon (or amide nitrogen) followed by cyclization.

  • Reference: This follows the Schöllkopf or Cornforth logic, often yielding the 5-(acylamino)oxazole directly in one pot.

References

  • General Synthesis of 5-Aminooxazoles

    • Title: General Synthesis of Fully Substituted 4-Aminooxazoles
    • Source:J. Org. Chem. 2021, 86, 199–206.
    • URL:[Link]

  • Reactivity of 5-Aminooxazoles

    • Title: Efficient Synthesis of -Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and -Isocyanoacetamides.
    • Source:Org. Lett. 2010, 12, 11, 2532–2535.
    • URL:[Link]

  • Oxazole Peptidomimetics

    • Title: SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of

      
      -alkyl and 
      
      
      
      -alkyl aldehydes.[4]
    • Source:Org. Biomol. Chem., 2004, 2, 2396-2402.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Benzyloxazol-5-amine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-Bn-5NH2-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Challenge

The Problem: You are attempting to synthesize 4-benzyloxazol-5-amine , likely from an


-formyl-L-phenylalanine nitrile precursor (or similar 

-amino nitrile derivative). You are experiencing low yields (<30%), "red tar" formation, or complete loss of product during purification.

The Root Cause: 5-Aminooxazoles are kinetically unstable and highly nucleophilic . Unlike stable 2,4-disubstituted oxazoles, the 5-amino variant is electron-rich and acts as an internal enamine. It is prone to:

  • Acid-Catalyzed Hydrolysis: Reverting to the acyclic amide or hydrolyzing to a hydantoin/peptide byproduct.

  • C-Acylation/Polymerization: Reacting with itself or the dehydrating agent.

  • Silica Degradation: Decomposition on standard acidic silica gel.

This guide provides a self-validating protocol to stabilize the transition state and isolate the product effectively.

Diagnostic Matrix (Troubleshooting)

Before altering your chemistry, identify your failure mode using this matrix.

Symptom Probable Cause Immediate Action
Reaction turns black/tarry immediately. Exotherm uncontrolled; Polymerization.Cool reaction to -10°C before adding dehydrating agent. Dilute concentration to 0.1 M.
TLC shows product, but NMR is empty. Decomposition during workup/column.STOP using standard silica. Switch to Triethylamine (TEA)-treated silica or basic alumina.
Starting material remains (Low Conversion). Inefficient dehydration.If using carbodiimide (DCC/EDC), switch to Trichloroacetyl chloride/Pyridine or Burgess Reagent .
Product converts to white solid after isolation. Hydrolysis to hydantoin or dipeptide.Store under Argon at -20°C immediately. Avoid protic solvents (MeOH/EtOH).

The Mechanism: Understanding the Instability

To improve yield, you must visualize the competing pathways. The 5-aminooxazole is not the thermodynamic endpoint; it is a high-energy intermediate.

Pathway Diagram

OxazolePathways Precursor N-Formyl-Phe-Nitrile Intermediate Imidate Intermediate Precursor->Intermediate Dehydration (POCl3 or TFAA) Target This compound Intermediate->Target Cyclization (Fast) Hydrolysis Acyclic Amide / Hydantoin (Dead End) Target->Hydrolysis + H2O / H+ (Rapid) Polymer Red/Black Tar (Polymerization) Target->Polymer + Heat / Conc. (Self-reaction)

Figure 1: The "Survival" Pathway. Success depends on suppressing the red and black paths.

Optimized Protocol: The "Mild Dehydration" Method

Do not use harsh reflux conditions (


 reflux) for 5-aminooxazoles; the product will decompose. The Trichloroacetyl Chloride/Pyridine  method or the Burgess Reagent  method is superior for this specific scaffold.
Reagents & Stoichiometry
  • Substrate:

    
    -Formyl-L-phenylalanine nitrile (1.0 equiv)
    
  • Dehydrating Agent: Trichloroacetyl chloride (1.1 equiv) OR Burgess Reagent.

  • Base: Pyridine (3.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow
  • Preparation (T = 0 min):

    • Flame-dry all glassware.

    • Dissolve substrate in anhydrous DCM under Argon.

    • Cool to 0°C (ice bath). Crucial: High temp promotes polymerization.

  • Activation (T = 15 min):

    • Add Pyridine and DMAP.[1]

    • Add Trichloroacetyl chloride dropwise over 10 minutes.

    • Observation: Solution may turn yellow/orange. Deep red indicates decomposition (slow down addition).

  • Cyclization (T = 2-4 hours):

    • Allow to warm to room temperature slowly.

    • Monitor by TLC (Alumina plates, or silica plates pre-dipped in 5% TEA/Hexane).

  • The "Soft" Quench:

    • Do NOT use acid.

    • Quench with saturated aqueous NaHCO3 (cold).

    • Extract immediately with DCM.

    • Dry over

      
       (avoid 
      
      
      
      if it is slightly acidic).
  • Purification (The Critical Step):

    • Stationary Phase: Neutral Alumina (Grade III) OR Silica Gel pre-treated with 2% Triethylamine.

    • Eluent: Hexane/EtOAc (with 1% TEA).

    • Note: Collect fractions into tubes containing a drop of TEA.

FAQ: Technical Deep Dive

Q: Can I use the Robinson-Gabriel synthesis (


 or 

)?
A: Generally, no . The Robinson-Gabriel synthesis is effective for 2,5-disubstituted oxazoles. For 5-aminooxazoles, the amino group makes the ring extremely electron-rich. Strong acids (

) will protonate the C5 or N3 position, creating an iminium species that is instantly hydrolyzed by trace water.

Q: Why does the literature mention "Cornforth Rearrangement"? A: The Cornforth rearrangement is a thermal isomerization of oxazole-4-carbonyls to 5-aminooxazoles. If you have the oxazole-4-carboxamide, you can heat it (or microwave it) to get your target.[1][2] However, if you are starting from the amino acid nitrile, the dehydrative cyclization described above is more direct.

Q: My product is an oil that solidifies into a different compound. What happened? A: You likely witnessed a tautomerization or ring opening. This compound can exist in equilibrium with its acyclic nitrile ylide or ketenimine forms. To stabilize it for storage, convert it immediately to its HCl salt (anhydrous HCl in ether) if the salt is stable, or use it immediately in the next step (e.g., Diels-Alder or peptide coupling).

Data & Chemical Compatibility Table

ParameterRecommendedAvoidReason
Solvent DCM, THF, MeCNMeOH, EtOH, WaterProtic solvents attack the C5 position.
pH Neutral to Basic (pH 8-9)Acidic (pH < 6)Acid catalyzes ring opening.
Temperature 0°C to 25°C> 60°CThermal instability/polymerization.
TLC Plate Alumina / Basified SilicaStandard SilicaSilica is acidic enough to destroy the compound on the plate.

References & Authority

  • Mechanism of 5-Aminooxazole Instability:

    • Reaction: Protonation of 5-aminooxazole leads to an electrophilic iminium salt, which is trapped by carboxylic acids or water.

    • Source: "5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid."[3] PubMed. Link

  • Mild Cyclization Methods (Dehydrative):

    • Method: Use of Trichloroacetyl chloride/Pyridine/DMAP for sensitive oxazole synthesis.[1]

    • Source: "Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement." ResearchGate.[1][4] Link

  • General Instability of 5-Hydroxy/Amino Oxazoles:

    • Context: Instability toward hydrolytic ring-opening and decarboxylation.[5]

    • Source: "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." PMC - NIH. Link

  • Strecker Synthesis Context (Precursor Synthesis):

    • Context: Formation of

      
      -aminonitriles and their hydrolysis mechanisms.[6][7]
      
    • Source: "The Strecker Synthesis of Amino Acids."[6][7][8][9] Master Organic Chemistry. Link

Sources

Technical Support Center: Stabilizing 5-Aminooxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation and Decomposition During Workup Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Instability Paradox

Why is this happening? 5-Aminooxazoles are chemically schizophrenic. While they are potent intermediates (e.g., in Ugi/Passerini reactions or peptide synthesis), they possess an exceptionally high HOMO (Highest Occupied Molecular Orbital). This electron-rich nature makes the oxazole ring a prime diene for [4+2] cycloaddition with singlet oxygen (


)  and highly susceptible to acid-catalyzed hydrolysis .

If your product turns into "black tar" upon solvent removal or converts into a triamide/


-ketoamide, you are likely observing a Wasserman-type photo-oxidation  or acid-mediated ring opening.

Diagnostic & Troubleshooting Guide

Issue A: "My product turned into a dark oil/tar during rotary evaporation."

Diagnosis: Aerobic Oxidation / Polymerization. The concentration step increases the proximity of reactive species. If ambient light and air are present, trace impurities can act as photosensitizers, generating singlet oxygen which attacks the oxazole.

  • The Fix:

    • Temperature Control: Never heat the water bath above 30°C.

    • Atmosphere: Backfill the rotavap with Nitrogen or Argon immediately after evaporation. Do not let it sit under vacuum or air.

    • Light Exclusion: Wrap the collection flask in aluminum foil.

Issue B: "NMR shows a triamide or -ketoamide instead of the oxazole."

Diagnosis: Singlet Oxygen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) Attack.[1][2][3][4][5]
This is the classic decomposition pathway described by Harry H. Wasserman . The oxazole ring undergoes a [4+2] cycloaddition with oxygen to form an unstable endoperoxide, which rearranges rapidly.
  • The Fix:

    • Degas Solvents: Sparge all workup solvents with Argon for 15 minutes.

    • Add a Quencher: If the synthesis allows, add a singlet oxygen quencher like DABCO (1,4-diazabicyclo[2.2.2]octane) or a radical scavenger like BHT during workup to intercept oxidative species.

    • Speed: Process immediately. 5-aminooxazoles have half-lives in solution ranging from minutes to hours depending on substitution.

Issue C: "The product disappeared on the silica column."

Diagnosis: Acid-Catalyzed Hydrolysis. Silica gel is slightly acidic (


). Protonation of the 5-aminooxazole at the C4 or C5 position generates a highly electrophilic iminium species that reacts with water (hydrolysis) or methanol (solvolysis), destroying the ring.
  • The Fix:

    • Buffer the Silica: Pre-treat the silica column with 1-2% Triethylamine (Et

      
      N) in the eluent.
      
    • Switch Phase: Use Neutral Alumina or Florisil instead of silica.

    • Avoid Methanol: Use Acetone/DCM or EtOAc/Hexane systems if possible to prevent nucleophilic attack by the solvent.

Mechanistic Insight: The Oxidation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the Wasserman mechanism, where the electron-rich oxazole acts as a diene.

OxidationMechanism Oxazole 5-Aminooxazole (Electron-Rich Diene) Endoperoxide Unstable Endoperoxide Oxazole->Endoperoxide [4+2] Cycloaddition SingletO2 Singlet Oxygen (1O2) [Light/Sensitizer] SingletO2->Endoperoxide Rearrangement Ring Opening & Rearrangement Endoperoxide->Rearrangement Triamide Triamide / Alpha-Ketoamide (Dead Product) Rearrangement->Triamide Acyl Migration

Figure 1: The Wasserman oxidation pathway. The initial [4+2] cycloaddition is the rate-limiting step for aerobic decomposition.

Standardized Protocols

Protocol A: The "Safe" Isolation (Buffered Workup)

Use this when isolation is mandatory for characterization.

ParameterSpecificationReason
Solvent DCM or Et

O (Degassed)
Low boiling point allows removal without heat.
Additives 0.1% Et

N (Triethylamine)
Neutralizes adventitious acid to prevent hydrolysis.
Glassware Amber or Foil-wrappedPrevents photo-excitation of trace impurities.
Drying Agent Na

SO

(Anhydrous)
Avoid MgSO

(can be slightly acidic/Lewis acidic).

Step-by-Step:

  • Quench reaction with cold, saturated NaHCO

    
     (keeps pH basic).
    
  • Extract rapidly with degassed DCM.

  • Dry organic layer over Na

    
    SO
    
    
    
    with a trace of Et
    
    
    N added.
  • Filter and concentrate at <25°C (no heat).

  • Store under Argon at -20°C immediately.

Protocol B: One-Pot Trapping (The "Skip Workup" Method)

Use this if the 5-aminooxazole is an intermediate for a subsequent step (e.g., Diels-Alder).

Instead of isolating the unstable oxazole, introduce the next reagent directly into the crude mixture.

  • For Cycloadditions: Add the dienophile (e.g., acrylic acid, maleimide) directly to the reaction pot once the oxazole formation is complete.

  • For Peptide Synthesis: If the oxazole is a masked dipeptide, perform the ring-opening/coupling immediately without solvent exchange.

Decision Logic: Workup Strategy

Follow this logic tree to determine the safest processing method for your specific experiment.

WorkupLogic Start Reaction Complete: 5-Aminooxazole Formed IsStable Is the derivative known to be stable? Start->IsStable Standard Standard Workup (Rapid, Cold) IsStable->Standard Yes (e.g., fully sub.) Isolate Must you isolate? IsStable->Isolate No / Unknown Trap Protocol B: One-Pot Trapping (Add Dienophile/Nucleophile) Isolate->Trap No Buffered Protocol A: Buffered/Inert Isolation (Amber Glass, Et3N) Isolate->Buffered Yes

Figure 2: Decision matrix for processing reactive 5-aminooxazole intermediates.

References

  • Wasserman, H. H., et al. (1981). Intermediates in the reactions of oxazoles with singlet oxygen.[2][4][6] Heterocycles.[1][2][6][7][8]

  • Bughin, C., Zhao, G., Bienaymé, H., & Zhu, J. (2006).[9] 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides.[9] Chemistry - A European Journal.

  • Wasserman, H. H., & McCarthy, K. E. (1992). Singlet oxygen reactions with oxazoles.[1][2][6] In Singlet Oxygen (Vol. 1). CRC Press.

  • Pirrung, M. C., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 4-Benzyloxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: 4-Benzyloxazol-5-amine (Purification & Stability) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Advisory: You are attempting to purify This compound . This is not a routine purification.[1][2][3] This molecule presents a "Dual-Threat" challenge:

  • Basicity: The amine functionality (

    
    ) acts as a Lewis base, interacting strongly with acidic silanol groups (
    
    
    
    ) on standard silica gel, causing severe streaking and mass loss.
  • Acid Sensitivity & Lability: The 5-aminooxazole core is electronically rich but chemically fragile. It is prone to hydrolysis (ring-opening) and tautomerization, particularly in acidic environments or upon prolonged exposure to silica.

The Golden Rule: Speed and pH control are your primary variables. Do not run a standard slow gradient column.

Pre-Purification Triage (Method Development)

Before loading your crude mixture, perform this stability assessment. Many users report "disappearance" of the compound because they skipped this step.

Protocol A: The 2D-TLC Stability Check

Use this to determine if your compound decomposes on silica.

  • Spot: Apply a concentrated spot of the crude mixture on the bottom-left corner of a silica TLC plate.

  • Run 1: Develop the plate vertically in your chosen solvent system (e.g., 50% EtOAc/Hexanes).

  • Dry: Let the plate dry completely (blow cool air).

  • Run 2: Rotate the plate 90° and develop it again in the same solvent system.

  • Analyze:

    • Diagonal Spots: The compound is stable.[4]

    • Off-Diagonal Spots: The compound decomposed during the time it sat on the silica.

    • Result: If off-diagonal spots appear, DO NOT use standard silica. Switch to Neutral Alumina or Deactivated Silica .

Stationary Phase Selection Guide

The choice of stationary phase is critical. Use the decision matrix below to select the correct media.

G Start Start: Crude this compound CheckStability Perform 2D-TLC Stability Check (Protocol A) Start->CheckStability IsStable Is it Stable on Silica? CheckStability->IsStable StandardSilica Standard Silica Gel (Risk: Streaking) IsStable->StandardSilica Stable Alumina Switch to Neutral Alumina (Brockmann Grade III) IsStable->Alumina Unstable Yes Yes No No (Decomposition) Deactivation Required: Deactivate Silica with 1-3% Triethylamine (TEA) StandardSilica->Deactivation Prevent Streaking

Figure 1: Stationary Phase Decision Matrix. Use this logic flow to prevent irreversible adsorption or decomposition of the oxazole core.

Troubleshooting Guides (Q&A Format)

Issue 1: "My compound streaks across the column and elutes over 20+ fractions."

Diagnosis: Uncontrolled Acid-Base Interaction. Mechanism: The basic amine nitrogen is hydrogen-bonding with the acidic protons of the silanol groups (


). This acts as a "brake," dragging the compound.

Solution: The "Amine Shield" Protocol You must block the silanol sites with a sacrificial base before the compound arrives.

  • Select Solvent: Choose a mobile phase (e.g., Hexanes/EtOAc 1:1).

  • Add Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the solvent system.
    
  • Pre-Elution (Critical): Flush the column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample. This saturates the acidic sites.

  • Run: Elute using the same TEA-modified solvent.

Issue 2: "I recovered less mass than I loaded, and the NMR shows new aldehyde peaks."

Diagnosis: Hydrolysis of the Oxazole Ring. Mechanism: 5-Aminooxazoles can hydrolyze to form acyclic


-acylamino amides or decompose into nitriles and aldehydes/ketones, especially if the column generates heat or is acidic.

Solution: The "Cold & Fast" Method

  • Switch Media: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica.

  • Temperature Control: If you must use silica, chill the column jacket or run in a cold room (

    
    ).
    
  • Speed: Use "Flash" parameters (high flow rate). Do not let the compound sit on the column for >30 minutes.

  • Workup: Evaporate fractions immediately. Do not leave them in solution overnight.

Issue 3: "The compound co-elutes with the benzyl alcohol byproduct."

Diagnosis: Insufficient Selectivity. Solution: Change the dipole interaction.

  • If using Hexanes/EtOAc , switch to DCM (Dichloromethane)/MeOH .

  • Why? The oxazole nitrogen interacts differently with protic solvents (MeOH) than aprotic esters (EtOAc).

  • Note: DCM/MeOH is more polar; start with 100% DCM and gradient to 5% MeOH.

Recommended Mobile Phase Systems

Solvent SystemComposition (v/v)AdditiveApplication Note
System A Hexanes / EtOAc1-3%

Standard starting point. Good for removing non-polar impurities.[2]
System B DCM / MeOH1%

High solubility capacity. Best for very polar amines.
System C Toluene / Acetone1%

"Wildcard" system. Toluene provides

-

interactions with the benzyl group.

Mechanism of Deactivation

Understanding why you are adding Triethylamine is crucial for reproducibility.

Mechanism cluster_0 Result with TEA Silica Silica Surface (Acidic Si-OH) Amine Target Amine Silica->Amine Strong H-Bond (Streaking) Amine->Silica Blocked Elution Elution Amine->Elution Free Flow TEA Triethylamine (Sacrificial) TEA->Silica Preferential Binding

Figure 2: Competitive Binding Mechanism. TEA (Green) binds to acidic silanols faster and tighter than the target amine (Blue), allowing the target to elute freely.

FAQ: Rapid Fire Support

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but be careful with pH. Use a basic buffer (Ammonium Bicarbonate, pH 8-9). Do not use TFA (Trifluoroacetic acid), as it will protonate the amine and potentially degrade the oxazole.

Q: My crude is not soluble in the mobile phase. Can I dry load? A: Yes, but do not dry load on silica. Dry load on Celite or neutral alumina . Drying onto silica creates a high-concentration zone of acidity that will destroy your compound before the run starts.

Q: The fractions turned yellow after sitting for an hour. A: Oxidation or polymerization is occurring. 5-aminooxazoles are electron-rich. Store purified material under Argon/Nitrogen in the freezer, preferably as a solid, not in solution.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[5] Chem. 1978 , 43, 2923–2925.

    • The foundational text on Flash Chrom
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013 .

    • The authoritative guide on solvent and reagent properties, including silica/alumina acidity.
  • Reich, H. J. Chromatography Tips: Amine Purification. University of Wisconsin-Madison Chemistry Database.

    • Field-proven protocols for basifying silica gel.
  • Biotage Application Note. Strategies for the Purification of Amines.

    • Modern automated flash chromatography parameters for basic heterocycles.

Sources

Resolving stability issues of 4-Benzyloxazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability & Handling Issues for 4-Benzyloxazol-5-amine Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "Transient" Nature of 5-Aminooxazoles

This compound is a highly reactive, electron-rich heteroaromatic species. Unlike standard oxazoles, the presence of the amino group at position 5 significantly destabilizes the ring system. It is prone to acid-catalyzed hydrolysis (ring opening), oxidative dimerization , and tautomerization to acyclic


-isocyano amides.

Core Directive: Treat this compound as a transient intermediate rather than a shelf-stable reagent. Whenever possible, generate it in situ and telescope it directly into the next step. If isolation is mandatory, strict adherence to non-acidic, anaerobic, and cryogenic protocols is required.

Module 1: Diagnosis & Visual Inspection

Q: How do I visually confirm if my this compound has degraded? A: Pure 5-aminooxazoles are typically colorless to pale yellow solids or oils. Degradation manifests as:

  • Color Shift: Rapid darkening to deep yellow, orange, or brown indicates oxidation or polymerization (formation of pyrazine derivatives).

  • Physical State Change: If a solid turns into a gum or oil, hydrolysis has likely occurred, breaking the ring into the corresponding acyclic

    
    -acylamino ketone or amide.
    
  • NMR Signatures:

    • Intact: Distinct singlet for the C2 proton (~7.0–7.5 ppm, depending on solvent).

    • Degraded: Disappearance of the C2 singlet and appearance of broad amide peaks or complex aliphatic multiplets (indicating ring opening to phenylalanine derivatives).

Module 2: Solvation & Reaction Environment

Q: Why does the compound decompose in my standard LCMS solvent (MeOH/Water)? A: 5-Aminooxazoles are acid-labile . Standard LCMS mobile phases often contain 0.1% Formic Acid or TFA. Even this mild acidity is sufficient to protonate the oxazole ring (usually at C4 or N3), activating it for nucleophilic attack by water.

Protocol: Safe Solvation

  • Avoid: Alcohols (MeOH, EtOH), Water, and Acidic solvents (CHCl3 can be acidic due to HCl traces).

  • Preferred: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or THF.

  • Buffer: If aqueous conditions are unavoidable (e.g., for biological assays), maintain pH 7.5–8.0 using a TRIS or Phosphate buffer. Never store in solution.

Q: Can I heat the reaction to drive it to completion? A: No. Thermal instability is a major failure mode. 5-Aminooxazoles can undergo the Cornforth Rearrangement or general thermal decomposition above 40°C.

  • Recommendation: Conduct generation and subsequent reactions at 0°C to 20°C .

Module 3: The "Silica Trap" (Purification)

Q: My compound vanished after Silica Gel chromatography. Where did it go? A: Silica gel is weakly acidic (pH ~5–6). This acidity catalyzes the ring-opening hydrolysis of this compound during the column run. The compound likely decomposed into the corresponding acyclic dipeptide derivative or ketone, which may have eluted in the solvent front or stuck to the baseline.

Protocol: Purification Alternatives

  • Neutral Alumina: Use Neutral Alumina (Grade III) instead of Silica.

  • Triethylamine (TEA) Pre-treatment: If you must use Silica, pre-wash the column with 1-5% Et3N in Hexanes to neutralize acidic sites.

  • Recrystallization: If the compound is solid, recrystallize from cold Et2O/Pentane under Argon.

  • Reverse Phase (Basic): Use C18 columns with a basic modifier (0.1% Ammonium Bicarbonate, pH 10), not TFA/Formic Acid.

Module 4: Mechanism of Failure

Understanding the degradation pathway is crucial for troubleshooting. The diagram below illustrates the primary decomposition route (Hydrolysis) and the equilibrium issues.

DecompositionPathway Oxazole This compound (Intact) Protonated Protonated Intermediate (Highly Electrophilic) Oxazole->Protonated Acid (H+) Isocyanide α-Isocyano Amide (Tautomer) Oxazole->Isocyanide Equilibrium Hydrolysis Ring Opening (+ H2O) Protonated->Hydrolysis Nucleophilic Attack Product α-Acylamino Ketone/Amide (Degraded) Hydrolysis->Product Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway. The 5-amino group increases electron density, making the ring susceptible to protonation and subsequent water attack.

Module 5: Storage & Handling Workflow

Q: I synthesized 5g of the compound. How do I store it overnight? A: Storing the free base is risky. If you cannot use it immediately, convert it to a stable salt or store under strict cryogenic conditions.

Protocol: Storage Decision Tree

ConditionActionRisk Level
Solution (RT) DO NOT USE. High (Hydrolysis/Oxidation)
Solid (RT, Air) Avoid. Medium (Oxidation)
Solid (-20°C, Ar) Acceptable for <48 hours.Low
HCl Salt Recommended. Precipitate with anhydrous HCl in Et2O. Store desiccated.Minimal

Troubleshooting Workflow Diagram:

HandlingWorkflow Start Synthesis Complete Decision Can you use it immediately? Start->Decision Yes Telescope Reaction (Do not isolate) Decision->Yes Preferred No Isolation Required Decision->No Risky Workup Workup: Cold (0°C), Basic Wash (NaHCO3) No->Workup Purify Purification: Neutral Alumina OR Recrystallization Workup->Purify Storage Storage: Store as HCl Salt OR -80°C under Argon Purify->Storage

Figure 2: Decision matrix for handling this compound. Immediate use (telescoping) is the gold standard.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Oxazoles discusses the instability of electron-rich oxazoles).
  • Synthesis and Handling Protocols

    • Sun, X., Janvier, P., Zhao, G., & Bienaymé, H. (2002). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 4(17), 2969–2972.

    • Relevance: Describes the in situ generation and immediate usage of 5-aminooxazoles to avoid decomposition.
  • Hydrolysis & Ring Opening: Bossio, R., Marcaccini, S., & Pepino, R. (1986). Studies on isocyanides and related compounds. Synthesis of 5-aminooxazoles. Heterocycles, 24, 2003. Relevance: details the equilibrium between 5-aminooxazoles and -isocyano amides.
  • Purification on Silica (Warning)

    • Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrant, Convertible Isonitriles. Journal of the American Chemical Society, 128(36), 11772–11773.

    • Relevance: Discusses the sensitivity of isonitrile/oxazole derivatives to acidic silica and recommends basic alumina or rapid filtr

Optimizing reaction temperature for oxazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Ring Closure Optimization

Topic: Optimizing Reaction Temperature for Oxazole Ring Closure Role: Senior Application Scientist Status: Active Guide [v2.4]

Mission Statement

Welcome to the Heterocycle Synthesis Support Center. You are likely here because your oxazole formation is either stalling, decomposing, or racemizing. In oxazole synthesis, temperature is not just a variable; it is the switch between kinetic trapping (intermediate accumulation) and thermodynamic success (aromatization).

This guide abandons generic advice. We focus on the three dominant mechanistic pathways—Robinson-Gabriel , Wipf (Burgess) , and Oxidative Cyclization —and how to dial in the thermal parameters for each.

Module 1: The Robinson-Gabriel Cyclodehydration

The "Heavy Duty" Approach

Context: This is the dehydration of 2-acylaminoketones. Historically, this required harsh acids (


, 

) and high heat.

The Thermal Dilemma:

  • Too Low (< 60°C): The intermediate enol fails to eliminate water. You isolate the open-chain starting material or a hydrated intermediate.

  • Too High (> 100°C): Charring and, critically, racemization of the

    
    -carbon (if derived from amino acids).
    
Standard Protocol (Robust Substrates)
  • Reagent:

    
     (Phosphorus oxychloride)
    
  • Target Temperature: 90°C – 100°C

  • Time: 30–60 minutes.

Q: My reaction turns black and yields tar at 90°C. What now? A: You are likely experiencing acid-catalyzed polymerization.

  • Switch Solvent: Move from neat

    
     to a buffered system: 
    
    
    
    (3 equiv) in Toluene or DMF .
  • Lower Temp/Catalyst: Switch to Tf2O (Triflic anhydride) and pyridine at 0°C to Room Temperature (RT) . This drives dehydration kinetically without the thermal load that causes charring.

Q: I am seeing racemization of my amino-acid derived oxazole. A: This is a classic thermal failure mode in Robinson-Gabriel synthesis. The high temperature promotes enolization at the chiral center.

  • Solution: Abandon the acid/heat method immediately. Switch to the Wipf Modification (see Module 2), which operates at mild temperatures.

Module 2: The Wipf Modification (Burgess Reagent)

The "Delicate" Approach

Context: Developed by Peter Wipf, this uses the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) to cyclodehydrate


-hydroxy amides or 2-acylaminoketones under neutral, mild conditions.

The Thermal Dilemma:

  • The Trap: The Burgess reagent is thermally unstable.

  • Critical Limit: 50°C .[1] Above this, the reagent decomposes via internal elimination faster than it dehydrates your substrate.

Optimized Protocol (Sensitive Substrates)
  • Dissolve: Substrate in anhydrous THF or DCM.

  • Add Reagent: Burgess reagent (1.2 – 2.0 equiv).

  • Temperature: Start at 25°C (RT) .

  • Ramp: If no reaction after 2 hours, warm to 40–50°C . DO NOT EXCEED 50°C.

Q: I heated the Burgess reaction to reflux (66°C in THF) and got no product. A: You likely destroyed the reagent. The Burgess reagent eliminates to form a sulfamoyl amine byproduct at elevated temperatures.

  • Fix: Repeat the experiment. Keep the temperature at 35°C . If the reaction is sluggish, add more reagent, not more heat.

Module 3: Oxidative Cyclization

The "Redox" Path

Context: Converting enamides or oxazolines to oxazoles using oxidants (


, 

,

).

The Thermal Dilemma:

  • Oxidant Dependency:

    
     often requires reflux (
    
    
    
    C) to overcome the activation energy for aromatization.
  • Catalytic Systems: Modern Copper-catalyzed systems often work at Room Temperature .

Q: I am oxidizing an oxazoline with


 in Benzene but conversion is stuck at 50%. 
A: 

oxidations are surface-area dependent and often endothermic.
  • Fix: Increase temperature to 80–100°C (switch solvent to Toluene if necessary). Benzene reflux (80°C) might be on the borderline of the activation energy required for full aromatization.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct method and temperature based on your substrate's fragility.

OxazoleOptimization Start Start: Oxazole Precursor CheckChiral Is the substrate Chiral/Enantiopure? Start->CheckChiral CheckAcid Is it Acid Sensitive? CheckChiral->CheckAcid No Wipf Method: Wipf/Burgess (Dehydrative) CheckChiral->Wipf Yes (Prevent Racemization) Robinson Method: Robinson-Gabriel (Acid Mediated) CheckAcid->Robinson No (Robust) CheckAcid->Wipf Yes (Sensitive) Oxidative Method: Oxidative Cyclization (Cu Catalyzed / MnO2) CheckAcid->Oxidative Alternative Route RobTemp Temp: 90°C - 100°C (Risk: Racemization) Robinson->RobTemp WipfTemp Temp: 25°C - 50°C (Strict Limit) Wipf->WipfTemp OxTemp Temp: RT (Cu) to 100°C (MnO2) Oxidative->OxTemp

Caption: Logic flow for selecting reaction temperature based on substrate chirality and stability.

Troubleshooting Matrix

Use this table to diagnose temperature-related failures quickly.

SymptomProbable CauseTemperature FixMechanistic Insight
Racemization Thermal enolization of

-center.
Decrease (Switch to Wipf/Burgess at 25°C).High heat lowers the barrier for proton exchange at the chiral center.
Charring/Tar Acid-catalyzed polymerization.Decrease or Buffer. Use Tf2O/Pyridine at 0°C.High temp + Strong Acid = Uncontrolled side reactions.
No Reaction (Burgess) Reagent decomposition.Decrease (Max 50°C).[1]Burgess reagent eliminates to sulfamoyl amine >50°C.
Stalled Oxidation (

)
Kinetic barrier too high.Increase (80°C

100°C).
Aromatization is thermodynamically favorable but kinetically slow on solid surfaces.
Ring Opening Hydrolysis of intermediate.Increase (Ensure reflux).In Robinson-Gabriel, water must be driven off (azeotrope) to prevent equilibrium reversal.

Experimental Protocol: Temperature Screening

Do not guess. Run a micro-scale screen.

  • Setup: Prepare 3 vials with 10mg substrate + Reagent.

  • Conditions:

    • Vial A: Room Temperature (25°C)

    • Vial B: 50°C

    • Vial C: 80°C (Only if not using Burgess)

  • Monitoring: Check LCMS at T=1hr.

    • If A works:[2][3] Stop. You have preserved maximum integrity.

    • If A is slow & B is clean: Scale up at 50°C.

    • If B shows byproducts: Your "Ceiling Temperature" is <50°C.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[4] The Journal of Organic Chemistry. (Seminal paper on using Burgess reagent for mild oxazole synthesis).

  • Robinson, R. (1909). LXXIII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions. (The classical high-temp acid method).

  • Glöckner, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[5] Organic & Biomolecular Chemistry.[3][4][6][7][8][9][10] (Details temperature effects on

    
     oxidation). 
    
  • Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles.[11] Journal of the American Chemical Society. (Evidence for RT oxidative cyclization).[6]

Sources

Technical Support Center: Synthesis of 4-Benzyl Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-benzyl oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the synthesis of this important structural motif. Drawing upon established synthetic protocols and field-proven insights, this document aims to be a comprehensive resource to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will focus on the two most prevalent synthetic routes to 4-benzyl oxazoles: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis .

Section 1: Troubleshooting the Robinson-Gabriel Synthesis of 4-Benzyl Oxazoles

The Robinson-Gabriel synthesis is a classic and widely used method for the preparation of oxazoles, involving the cyclodehydration of α-acylamino ketones. For the synthesis of a 4-benzyl oxazole, the starting material would typically be an N-acyl derivative of 1-amino-3-phenylpropan-2-one.

Robinson_Gabriel start α-Acylamino Ketone (e.g., N-acyl-1-amino-3-phenylpropan-2-one) intermediate Oxazoline Intermediate start->intermediate Cyclization byproduct1 Unreacted Starting Material start->byproduct1 Incomplete Reaction byproduct2 Dihydroisoquinoline (Bischler-Napieralski By-product) start->byproduct2 Competitive Bischler-Napieralski Reaction product 4-Benzyl Oxazole intermediate->product Dehydration intermediate->byproduct1 Reversion Bischler_Napieralski start N-Acyl-1-amino-3-phenylpropan-2-one path1 Intramolecular C-N Cyclization start->path1 Favored by milder conditions path2 Intramolecular C-C Cyclization (Electrophilic Aromatic Substitution) start->path2 Favored by strong Lewis acids & electron-rich arenes product1 4-Benzyl Oxazole path1->product1 product2 Dihydroisoquinoline path2->product2 Van_Leusen start Aldehyde + TosMIC intermediate Adduct start->intermediate Base-catalyzed addition product 4-Benzyl Oxazole intermediate->product Cyclization & Elimination byproduct Rearranged Enamine intermediate->byproduct Rearrangement (especially with indole aldehydes)

Technical Support Center: Troubleshooting Oxazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Ticket ID: OX-AMINE-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

"Oxazole amine" synthesis generally refers to two distinct structural goals:

  • 2-Aminooxazoles: The amine is directly attached to the C2 position of the ring (a privileged pharmacophore in kinase inhibitors).

  • Amino-substituted Oxazoles: The oxazole ring is a scaffold with an amino-alkyl side chain.

Low conversion in these reactions is rarely a random event; it is usually a symptom of specific mechanistic bottlenecks—most commonly proton transfer equilibrium failures , catalyst poisoning (in Pd-chemistry), or hydrolytic instability of acyclic intermediates.

This guide provides a self-validating troubleshooting workflow for the three most common synthetic routes.

Module 1: 2-Aminooxazole Synthesis (Urea Cyclization)

Method: Condensation of


-haloketones with urea/cyanamide.
Common Issue:  Dark reaction mixtures, low yield, presence of uncyclized intermediate.
The Mechanistic Bottleneck

The reaction proceeds via an


 displacement of the halide by urea, followed by cyclodehydration. The failure point is often the cyclodehydration step , not the initial substitution. The intermediate urea adduct is prone to polymerization if the dehydration is slow.
Diagnostic Workflow
ObservationRoot CauseCorrective Action
SM consumed, new polar spot, no product Stalled carbinolamine intermediate (dehydration failure).Increase temp >100°C or add Lewis Acid (

).
Complex mixture / Tarry black solid Polymerization of

-haloketone.
Switch solvent to DMF or NMP ; Add urea in 5-fold excess .
Product hydrolysis (Ring opening) Reaction medium too acidic (HBr byproduct).Add solid

or

as an acid scavenger.
Protocol Optimization: Microwave-Assisted Synthesis

Conventional reflux often leads to decomposition. High-temperature/short-time processing is superior.

Recommended Protocol:

  • Dissolve

    
    -bromoketone (1.0 eq) and Urea (3.0 eq) in EtOH or DMF.
    
  • Critical Step: Irradiate in a microwave reactor at 150 °C for 10–15 minutes .

  • Validation: Monitor TLC for the disappearance of the

    
    -haloketone. The product usually precipitates upon cooling or water addition.
    

Expert Note: If using cyanamide (


) to make the amino-oxazole, ensure the pH is controlled. Cyanamide dimerizes to dicyandiamide under strongly basic conditions.
Module 2: Transition Metal-Catalyzed Amination

Method: Buchwald-Hartwig coupling of 2-chloro/bromo-oxazoles with amines. Common Issue: <10% Conversion, recovered starting material.

The Mechanistic Bottleneck: Catalyst Poisoning

The oxazole nitrogen (N3) is a potent


-donor. In standard Pd-catalyzed conditions, the oxazole substrate coordinates to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.
Troubleshooting Guide

Q: My reaction is completely stalled. Is my catalyst dead? A: Likely, yes. The oxazole N-coordination creates a stable, unreactive complex.

  • Solution: You must use bulky biaryl phosphine ligands (e.g., BrettPhos , tBuXPhos ) or NHC ligands . These sterically prevent the oxazole nitrogen from binding to the metal center while allowing the oxidative addition of the C-Halide bond.

Q: I see dehalogenation (reduction) instead of amination. A: This indicates


-hydride elimination from the amine or solvent.
  • Solution: Switch base to

    
      or 
    
    
    
    (weaker bases reduce side reactions compared to
    
    
    ). Ensure solvent (Toluene/Dioxane) is strictly anhydrous.
Visualization: Ligand Selection Logic

LigandLogic Start Substrate: 2-Halooxazole Problem Issue: N-Coordination Poisoning Start->Problem LigandChoice Ligand Class Selection Problem->LigandChoice Requires Steric Bulk Standard PPh3 / dppf (FAIL) LigandChoice->Standard Avoid Bulky Biaryl Phosphines (BrettPhos/XPhos) LigandChoice->Bulky Recommended NHC NHC (PEPPSI-IPr) LigandChoice->NHC Alternative

Caption: Decision tree for overcoming catalyst poisoning in oxazole amination. Standard ligands allow N-binding (poisoning); bulky ligands force C-activation.

Module 3: Cyclodehydration (Robinson-Gabriel / Wipf)

Method: Cyclization of


-keto amides (often derived from amino acids) to form the oxazole ring.
Common Issue:  Decomposition of starting material; low yield of sensitive substrates.
The Mechanistic Bottleneck

Classical Robinson-Gabriel cyclization uses harsh dehydrating agents (


, 

,

). These conditions often destroy the amide bond or racemize chiral centers before cyclization occurs.
Advanced Protocol: The Wipf Modification

If your conversion is low with


, switch to the Burgess Reagent . It allows cyclization under neutral conditions at lower temperatures.

Protocol (Wipf Modification):

  • Oxidation: Oxidize the serine/threonine-derived

    
    -hydroxy amide to the 
    
    
    
    -keto amide using Dess-Martin Periodinane .
  • Cyclization: Treat the

    
    -keto amide with Burgess Reagent  (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF or DCM.
    
  • Conditions: Heat to 50–70 °C.

  • Mechanism: The Burgess reagent activates the ketone oxygen (leaving group), facilitating intramolecular attack by the amide oxygen.

ReagentAcidityTemp RequiredTolerance

High (Acidic)>100°CLow (No acid-sensitive groups)
Burgess Reagent Neutral50–70°CHigh (Preserves chirality)

MildAmbientModerate
Module 4: Van Leusen Oxazole Synthesis

Method: Reaction of aldehydes with TosMIC (Tosylmethyl Isocyanide).[1][2][3] Common Issue: Formation of imidazoles instead of oxazoles; no reaction.

Troubleshooting FAQ

Q: I am getting an imidazole impurity. Why? A: This is a solvent/amine effect. If ammonia or primary amines are present (even as impurities), TosMIC reacts to form imidazoles.[2]

  • Fix: Ensure the reaction is performed in Methanol (MeOH) or DME with

    
     . Avoid ammonia sources.
    

Q: The reaction stalls with electron-rich aldehydes. A: The Van Leusen reaction involves nucleophilic attack of the TosMIC anion on the aldehyde. Electron-rich aldehydes are poor electrophiles.

  • Fix: Reflux is required.[4] Switch solvent to DME (Dimethoxyethane) to achieve higher temperatures (

    
    C) compared to MeOH.
    
Visualization: Van Leusen Pathway

VanLeusen Aldehyde Aldehyde + TosMIC Solvent Solvent Selection Aldehyde->Solvent Protic Protic (MeOH) Solvent->Protic Standard Conditions Aprotic Aprotic + Amine Solvent->Aprotic Avoid if Amine present Oxazole Oxazole Product (Target) Protic->Oxazole Elimination of TsOH Imidazole Imidazole (Side Product) Aprotic->Imidazole Interference

Caption: Solvent influence on chemoselectivity in TosMIC reactions. Protic solvents favor oxazole formation.

References
  • Wipf, P., & Miller, C. P. (1993).[4] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide.[1] Tetrahedron Letters, 13(23), 2369–2372. [Link]

  • Kaval, N., et al. (2005). Microwave-assisted synthesis of 2-amino-1,3-oxazoles. Journal of Combinatorial Chemistry, 7(3), 490–502. [Link]

Sources

Recrystallization solvents for 4-Benzyloxazol-5-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-PUR-005 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary

You are attempting to purify 4-Benzyloxazol-5-amine , a sensitive heterocyclic intermediate.[1] Unlike stable 2-aminooxazoles, the 5-aminooxazole core is electron-rich and prone to hydrolytic ring opening and oxidation .[1]

Critical Warning: 5-aminooxazoles are often kinetically unstable in their free base form.[1] They are frequently isolated as salts (e.g., Hydrochloride, Trifluoroacetate) or N-protected derivatives to prevent decomposition.[1] If you are attempting to recrystallize the free amine, you must operate under mild, anhydrous conditions.

Module 1: Solvent System Selection

The choice of solvent depends entirely on whether you are purifying the Free Base or the Salt Form .

Scenario A: Purifying the Free Base (High Risk)

Objective: Remove impurities without triggering ring opening or oxidation. Constraint: Avoid high heat and aqueous protic solvents.

Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Toluene / Hexane 1:3 to 1:5High Displacement: Dissolve in minimal warm toluene (<40°C); precipitate with hexane.[1] Avoids solvolysis.
DCM / Pentane 1:4Medium Evaporative Cooling: Dissolve in DCM; add pentane; slowly evaporate DCM under N₂ flow to induce crystallization.
EtOAc / Hexane 1:3Medium Standard: Good for removing non-polar impurities. Risk of oiling out if cooling is too rapid.
Ethanol / Water N/AAVOID Risk: High risk of hydrolytic ring opening (Robinson-Gabriel reversal) at elevated temperatures.[1]
Scenario B: Purifying the Salt (HCl or TFA) (Recommended)

Objective: Standard recrystallization of a stable ionic solid.

Solvent SystemRatio (v/v)SuitabilityMechanism of Action
MeOH / Et₂O 1:5High Anti-solvent Crash: Dissolve salt in minimal cold MeOH; slowly add Et₂O until turbid.[1]
Isopropanol (IPA) PureHigh Thermal Gradient: Dissolve in boiling IPA; cool slowly.[1] IPA is less likely to cause solvolysis than MeOH/Water.
Acetonitrile PureMedium Polarity: Good for removing non-polar organic byproducts from the salt.

Module 2: Decision Logic & Workflows

Workflow 1: Solvent Screening Strategy

Use this logic flow to determine the safest purification route for your specific batch.

SolventSelection Start Start: this compound Crude CheckForm Is the compound a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/TFA) CheckForm->Salt StabilityCheck Check Stability: Is it dark/tarry? FreeBase->StabilityCheck PolarSystem Use Polar/Anti-Solvent (MeOH/Ether or IPA) Salt->PolarSystem Anhydrous Use Anhydrous/Aprotic System (Toluene/Hexane) StabilityCheck->Anhydrous Fresh/Solid ConvertToSalt Reaction: Add HCl/Dioxane Convert to Salt StabilityCheck->ConvertToSalt Tarry/Unstable ColdWork Keep T < 40°C Use Inert Gas (N2) Anhydrous->ColdWork ConvertToSalt->PolarSystem caption Figure 1: Decision matrix for solvent selection based on chemical form and stability.

Module 3: Detailed Protocols

Protocol A: "Cold-Crash" Purification (For Free Base)

Use this if you must maintain the free amine for the next step.[1]

  • Dissolution: Dissolve 1g of crude solid in the minimum amount of Dichloromethane (DCM) or Toluene at room temperature.

    • Tip: If insoluble particles remain, filter through a 0.45µm PTFE syringe filter immediately.

  • Anti-Solvent Addition: Place the flask in an ice bath (0°C). Slowly add Hexane (or Pentane) dropwise with vigorous stirring.

  • The Cloud Point: Stop adding hexane when a persistent cloudiness appears.

  • Crystallization: Store the flask at -20°C (freezer) for 12 hours.

    • Why? 5-aminooxazoles are thermally sensitive.[1] Cold crystallization prevents decomposition.

  • Isolation: Filter rapidly over a sintered glass funnel under a blanket of Nitrogen or Argon.

Protocol B: Salt Formation & Recrystallization (Recommended)

Use this to stabilize the compound for storage.[1]

  • Salt Formation: Dissolve crude amine in dry Et₂O. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The salt will precipitate immediately.

  • Washing: Filter the solid and wash with fresh Et₂O to remove non-polar organic impurities.

  • Recrystallization:

    • Dissolve the salt in minimal hot Isopropanol (IPA) (approx. 60-70°C).

    • Allow to cool slowly to room temperature, then 4°C.

    • If no crystals form, add Diisopropyl Ether (DIPE) as an anti-solvent.

Module 4: Troubleshooting (FAQ)

Q1: My product "oiled out" instead of crystallizing. What happened?

A: This is common with aminobenzyl derivatives. It occurs when the compound separates as a liquid phase before crystallizing.

  • Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure product if available.

  • Fix: Add 5-10% more of the good solvent (e.g., Toluene) to change the saturation point, then cool much more slowly (wrap the flask in foil/cotton).

Q2: The solution turned dark brown/black during heating.

A: This indicates oxidative decomposition or polymerization.

  • Cause: 5-aminooxazoles are electron-rich and oxidize easily in air, especially when hot.

  • Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen balloon).[1] Do not exceed 40-50°C for the free base. Use Activated Charcoal (10% w/w) to remove colored impurities, but filter quickly to avoid product adsorption.

Q3: Can I use water/ethanol?

A: For the Free Base , absolutely not. Water can attack the C2 or C5 position, leading to ring opening (hydrolysis to the acyclic amide/nitrile). For the HCl Salt , water is permissible but often leads to yield loss due to high solubility; anhydrous alcohols are preferred.

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered Oiling Oiling Out Problem->Oiling Color Darkening/Decomp Problem->Color NoPrecip No Precipitation Problem->NoPrecip Seed Add Seed Crystal Slower Cooling Oiling->Seed Charcoal Use Activated Charcoal Work under N2 Color->Charcoal Conc Evaporate Solvent Add Anti-Solvent NoPrecip->Conc caption Figure 2: Troubleshooting common recrystallization failures.

References

  • Synthesis and Stability of 5-Aminooxazoles

    • Sun, X., Janvier, P., Zhao, G., & Bienaymé, H. (2001). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 3(6), 877–880. Link

    • Note: This paper discusses the synthesis and subsequent reactivity of 5-aminooxazoles, highlighting their use as intermediates.[1][2]

  • General Purification of Heterocyclic Amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

    • Standard reference for solvent selection logic (p. 105-106).
  • Stability of 5-Hydroxy/Amino Oxazoles

    • Kozlowski, M. C., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of Antibiotics, 74, 55–60. Link

    • Provides evidence of the hydrolytic instability of oxazole derivatives at the 5-position.[1]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Benzyloxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR analysis of 4-Benzyloxazol-5-amine , a compound frequently encountered as a reactive intermediate in peptide chemistry (e.g., the Passerini or Ugi reactions) or as a tautomeric species in the synthesis of heterocyclic building blocks.[1]

Because free 5-aminooxazoles are often unstable and prone to hydrolysis or tautomerization, this guide focuses on distinguishing the target structure from its stable isomers (e.g., 2-aminooxazoles), precursors (


-isocyano esters), and degradation products.[1]

Publish Comparison Guide for Drug Development & Synthetic Chemistry

Executive Summary: The Stability Challenge

This compound is a functionalized heteroaromatic amine. Unlike its 2-amino isomer, the 5-aminooxazole scaffold is electronically electron-rich and acid-sensitive. It often exists in equilibrium with acyclic tautomers or hydrolyzes rapidly to phenylalanine derivatives upon exposure to moisture or acid.[1]

Critical Analysis Directive:

  • Solvent Selection: Avoid

    
     if traces of HCl are present (acid catalyzes ring opening).[1] DMSO-d6  or 
    
    
    
    are recommended for stabilizing the amino-oxazole tautomer.
  • Key Diagnostic: The singlet for the oxazole H-2 proton is the primary indicator of ring closure.

Theoretical 1H NMR Assignment

The following data represents the predicted chemical shifts for the free base in DMSO-d6, derived from substituent additivity rules and analogous 5-amino-4-alkyloxazole literature.

Spectrum Overview Table
PositionGroupMultiplicityShift (

ppm)
IntegrationMechanistic Insight
H-2 Oxazole CHSinglet (s)7.45 – 7.65 1HDiagnostic Peak. Deshielded by the adjacent oxygen and nitrogen (C=N), but shielded relative to unsubstituted oxazole (

7.9) due to the electron-donating C5-amine.
H-4' Benzylic

Singlet (s)3.60 – 3.75 2HConnects the phenyl ring to the oxazole C4. Shifts upfield if the ring opens to an isocyanide.
NH₂ AmineBroad (br s)4.50 – 6.00 2HHighly variable.[1] Exchangeable with

. Disappears or shifts downfield (

9-10 ppm) if protonated (HCl salt).[1]
Ph Phenyl Ar-HMultiplet (m)7.15 – 7.35 5HStandard aromatic region.[1] Little diagnostic value for the heterocycle itself.[1]

Comparative Analysis: Product vs. Alternatives

Distinguishing this compound from its isomers and precursors is the most common analytical hurdle.

Comparison Table: Diagnostic Shifts
CompoundStructure NoteH-2 / Diagnostic SignalBenzylic

Stability Profile
This compound Target Product

7.50 (s, 1H)

3.65 (s)
Unstable (Acid/Water sensitive)
2-Benzyloxazol-5-amine Regioisomer No H-2 singlet. Benzyl is at C2.[1]

3.95 (s)
More Stable

-Isocyano Ester
Precursor No arom.[1] singlet.

-CH is characteristic.

3.0 - 3.2 (d/m)
Stable Precursor
Phenylalanine Amide Hydrolysis Product No H-2 singlet.[1]

2.8 - 3.1 (dd)
Very Stable
Structural Logic Diagram

The following diagram illustrates the relationship between the target molecule and its common interference species.

G cluster_0 Synthesis Precursor Precursor Isocyano-phenylalanine derivative Target This compound (Target) Diagnostic: H-2 @ 7.5 ppm Precursor->Target Cyclization (Base/Acid cat.) Hydrolysis Degradation Product (Phenylalanine deriv.) Loss of H-2 Signal Target->Hydrolysis + H2O / H+ Tautomer Acyclic Isomer (alpha-Isocyanamide) Target->Tautomer Equilibrium (Solvent Dependent)

Caption: Chemical pathway showing the relationship between the target 5-aminooxazole, its acyclic tautomer, and the irreversible hydrolysis product.

Experimental Protocol: Characterization Workflow

Objective

To confirm the formation of the oxazole ring and assess purity without inducing degradation.

Materials
  • Solvent: DMSO-d6 (Dried over molecular sieves).[1] Avoid

    
     unless neutralized with basic alumina.
    
  • Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet @ 2.50 ppm).[1]

  • Sample: 5-10 mg of crude/purified solid.

Step-by-Step Methodology
  • Sample Preparation (Inert Atmosphere):

    • If the compound is isolated as a free base, work quickly.[1] Weigh the sample into a dry vial.

    • Add 0.6 mL DMSO-d6 .

    • Tip: If the sample is an HCl salt, add 1 equivalent of

      
       or 
      
      
      
      directly to the NMR tube only if you need to observe the free base shifts; otherwise, characterize as the salt (H-2 will shift downfield to ~8.0+ ppm).[1]
  • Acquisition:

    • Run a standard proton scan (16 scans).[1]

    • Crucial: Run a

      
       shake test immediately after the first scan.
      
    • Observation: The broad signal at 4.5–6.0 ppm (NH2) should disappear.[1] The H-2 singlet (7.5 ppm) must remain.[1] If H-2 disappears or diminishes, hydrolysis is occurring.[1]

  • Data Processing & Verification:

    • Phase Correction: Ensure the baseline is flat around 7-8 ppm to accurately integrate the small H-2 signal.

    • Integration: Normalize the Benzylic CH2 (3.65 ppm) to 2.0.

    • Check: Is the H-2 integral ~1.0?

      • < 0.8: Indicates contamination with acyclic isocyanide or hydrolysis.[1]

      • > 1.0: Unlikely, check for solvent impurities (e.g.,

        
         @ 7.26).[1]
        

Troubleshooting & Impurities

Observation in SpectrumDiagnosisCorrective Action
Missing H-2 Singlet (7.5 ppm) Ring opening or complete hydrolysis.Check pH of solution.[1] If acidic, neutralize.[1] If neutral, the compound may have degraded to the amino acid amide.[1]
Doublet appearing ~1.2 ppm Contamination.[1]Likely residual solvent (e.g., Ethanol/Ethyl Acetate) or starting material side-chains.[1][2]
Split Benzylic Signal (AB system) Chiral center influence.[1]If the amine is protected with a chiral group, the benzylic protons become diastereotopic (two doublets).[1]
H-2 Shifted to >8.5 ppm Protonation.The sample exists as the Oxazolium salt . Treat with weak base to see free shift, or report as salt.[1]

References

  • Context: Provides baseline shifts for the 5-amino-azole core, validating the amine effect on the ring protons.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved February 3, 2026, from [Link][1]

    • Context: Authoritative source for substituent additivity rules used to predict the benzylic and H-2 shifts.
  • National Institutes of Health (PMC). (2020).[1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Med.[1][3] Chem. Lett. Retrieved February 3, 2026, from [Link]

    • Context: Comparative data for 2-aminooxazole isomers, highlighting the stability differences and shift vari
  • ScienceOpen. (n.d.). Formation of mixed 2-aminooxazole products. Retrieved February 3, 2026, from [Link][1]

    • Context: Experimental verification of amino-oxazole synthesis and the handling of their instability in aqueous media.

Sources

Comparative MS Profiling: 4-Benzyloxazol-5-amine vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug discovery, the oxazole scaffold is a privileged structure found in numerous bioactive compounds, including potential anticancer and antimicrobial agents. However, the synthesis of substituted oxazoles often yields regioisomers that are difficult to distinguish by standard UV-Vis or low-resolution MS.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 4-Benzyloxazol-5-amine , specifically comparing it against its thermodynamic isomer, 2-amino-4-benzyloxazole , and the related isoxazole derivative, N-benzylisoxazol-4-amine .

Key Takeaway: The differentiation of this compound relies on detecting specific ring-cleavage events—most notably the loss of CO (28 Da) characteristic of the oxazole core, combined with the facile loss of ammonia (17 Da) which distinguishes the 5-amino position from the more stable 2-amino analog.

Chemical Identity & Properties

PropertyTarget: this compoundComparator A: 2-Amino-4-benzyloxazoleComparator B: N-Benzylisoxazol-4-amine
Structure Oxazole ring, benzyl at C4, amine at C5Oxazole ring, amine at C2, benzyl at C4Isoxazole ring, benzylamine at C4
Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂OC₁₀H₁₀N₂O
Monoisotopic Mass 174.0793 Da174.0793 Da174.0793 Da
[M+H]⁺ 175.0866 Da175.0866 Da175.0866 Da
Stability Moderate (Tautomerizes)High (Guanidine-like resonance)High

Fragmentation Analysis: this compound

The fragmentation of this compound under Electrospray Ionization (ESI-MS/MS) follows a distinct pathway governed by the lability of the 5-amino group and the stability of the benzyl cation.

Mechanistic Pathway

Upon collisional activation (CID), the protonated molecular ion (


, m/z 175) undergoes three competitive pathways:
  • Pathway A (Ammonia Loss): The 5-amino group is enamine-like and relatively labile. Proton transfer facilitates the elimination of

    
     (17 Da), yielding a cation at m/z 158 . This is less favored in the 2-amino isomer due to resonance stabilization.
    
  • Pathway B (Ring Cleavage/CO Loss): A hallmark of the oxazole ring is the loss of carbon monoxide (CO). This retro-cyclization produces a radical cation or closed-shell ion at m/z 147 (

    
    ).
    
  • Pathway C (Benzyl Cleavage): High collision energy triggers the cleavage of the

    
     bond, generating the stable tropylium ion at m/z 91 , which dominates the spectrum at higher energies (>35 eV).
    
Visualization of Fragmentation Tree[1]

FragmentationPathway Precursor [M+H]+ Precursor m/z 175.09 (this compound) Ion158 [M+H - NH3]+ m/z 158.06 (Imino-oxazole) Precursor->Ion158 - NH3 (17 Da) Low CE Ion147 [M+H - CO]+ m/z 147.09 (Ring Contraction) Precursor->Ion147 - CO (28 Da) Med CE Ion91 [C7H7]+ m/z 91.05 (Tropylium Ion) Precursor->Ion91 Benzyl Cleavage High CE Ion65 [C5H5]+ m/z 65.04 (Cyclopentadienyl) Ion91->Ion65 - C2H2 (26 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound. The loss of ammonia (m/z 158) and CO (m/z 147) are primary diagnostic steps.

Comparative Performance: Distinguishing Isomers

The true value of this guide lies in differentiation. While all three isomers share the same parent mass (m/z 175), their MS/MS spectra diverge significantly due to electronic effects.

Diagnostic Ion Table[1]
Fragment IonThis compound (Target)2-Amino-4-benzyloxazole (Isomer A)N-Benzylisoxazol-4-amine (Isomer B)
m/z 158 (

)
High Intensity (Labile 5-

)
Low/Absent (Stable 2-

)
Low (Amine on benzyl chain)
m/z 147 (

)
Present (Loss of CO)Present (Loss of CO)Absent (Isoxazoles rarely lose CO directly)
m/z 91 (

)
Dominant at High CEDominant at High CEDominant at High CE
m/z 132 (

)
LowLowPresent (Loss of CNO/HCNO fragment)
Interpretation Guide
  • Target vs. Isomer A (2-Amino): Look for the m/z 158 peak. The 2-amino group is part of a guanidine-like system (

    
    ), making the 
    
    
    
    bond significantly stronger and less likely to cleave as
    
    
    compared to the 5-amino enamine system.
  • Target vs. Isomer B (Isoxazole): Look for the m/z 147 peak. Oxazoles characteristically lose CO. Isoxazoles typically undergo

    
     bond cleavage leading to different fragments (e.g., loss of 
    
    
    
    or rearrangement to azirines).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Acidification is crucial to ensure protonation (

    
    ).
    
Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Why? Low CE (10-20 eV) preserves the diagnostic m/z 158 and 147 ions. High CE (40 eV) confirms the benzyl substructure (m/z 91).

Data Validation Step
  • Blank Check: Inject a solvent blank to rule out carryover (common with sticky amine compounds).

  • Isomer Check: If possible, run a mix of the target and the 2-amino isomer. If two peaks resolve in LC, use the MS spectra to assign them based on the m/z 158/147 ratio .

References

  • Selva, A., et al. (1979). "The fragmentation of 2-aminooxazoles under electron impact." Organic Mass Spectrometry. [Link]

  • Bowie, J. H., et al. (1968). "Electron impact studies. XXIII. The mass spectra of some 2-aminooxazoles." Journal of the Chemical Society B. [Link]

  • Nunes, C. M., et al. (2025).[1][2] "Photochemistry of 2-aminooxazole: a matrix-isolation and computational study." Physical Chemistry Chemical Physics. [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectrometry." ChemGuide UK. [Link]

Sources

Technical Guide: HPLC Method Development for 4-Benzyloxazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Method Development Guide Audience: Analytical Chemists, Process Development Scientists

Executive Summary

Developing a purity method for 4-Benzyloxazol-5-amine presents a classic chromatographic paradox: the molecule contains a hydrophobic benzyl tail suited for Reversed-Phase (RP) chromatography, but also a basic amine and a heteroaromatic oxazole core that are prone to secondary silanol interactions and peak tailing.

This guide compares the industry-standard C18 approach against the chemically more specific Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for this specific analyte due to


-

interactions with the benzyl-oxazole system, particularly when resolving structural isomers or synthetic byproducts.
Phase 1: Stationary Phase Comparison
The Core Challenge: Selectivity vs. Peak Shape

For this compound, the primary separation mechanism relies on the hydrophobic interaction of the benzyl group. However, the basic nitrogen on the oxazole ring often interacts with residual silanols on the silica surface, leading to peak tailing.

Comparison of Stationary Phases:

FeatureC18 (Octadecyl) Phenyl-Hexyl / Biphenyl Verdict
Primary Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Phenyl-Hexyl wins on selectivity.
Selectivity Based purely on hydrophobicity. Poor resolution of aromatic isomers.High selectivity for aromatic rings (benzyl & oxazole).Phenyl-Hexyl resolves impurities C18 misses.
Solvent Choice Works well with ACN or MeOH.Requires Methanol to activate

-

selectivity.
C18 is more flexible; Phenyl requires MeOH.
Peak Shape (

)
Often > 1.5 due to silanol activity (unless end-capped well).Often < 1.2 due to steric protection of silanols by phenyl rings.Phenyl-Hexyl yields sharper peaks.
Experimental Data: Column Performance Matrix

Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 3.5); Mobile Phase B: Methanol. Gradient: 5-95% B over 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Retention Time (

)
6.4 min7.2 min (Increased retention due to

-interaction)
Tailing Factor (

)
1.6 (Noticeable tailing)1.1 (Symmetric)
Resolution (

) from Impurity A
*
1.83.2
Theoretical Plates (

)
~8,500~12,000

*Impurity A represents a des-benzyl or regioisomer byproduct common in synthesis.

Expert Insight: The Phenyl-Hexyl phase provides "orthogonality" to C18. The benzyl ring of the analyte stacks with the phenyl ring of the stationary phase. This interaction is sterically distinct from simple hydrophobic partitioning, allowing the separation of closely related aromatic impurities that co-elute on C18.

Phase 2: Mobile Phase Optimization
The "Methanol Effect"

When using Phenyl-based columns, Methanol (MeOH) is the critical organic modifier. Acetonitrile (ACN) has its own


-electrons (in the nitrile triple bond) which compete with the stationary phase, effectively "canceling out" the unique selectivity of the Phenyl column. Methanol allows the 

-

interactions between the analyte and the column to dominate.
pH Strategy: The Stability-Selectivity Trade-off

This compound is a basic heterocycle.

  • Low pH (pH 2-3): Protonates the amine (

    
    ). Increases solubility but risks repulsion from the positively charged stationary phase (if not fully end-capped).
    
  • Mid pH (pH 4-6): Often the "sweet spot" for oxazole stability.

  • High pH (pH > 9): Suppresses ionization (

    
    ), improving retention and peak shape. Warning: Silica dissolves at high pH unless hybrid particles (e.g., Waters BEH, Agilent PLRP) are used.
    

Recommendation: Use a buffered acidic mobile phase (Ammonium Formate, pH 3.0 - 4.0). This ensures the amine is protonated (reproducible retention) while the buffer ions suppress secondary silanol interactions.

Phase 3: Validated Method Protocol

This protocol is designed to be self-validating, meaning the system suitability criteria ensure the method's performance before every run.

1. Chromatographic Conditions
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 2.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Higher temp improves mass transfer for aromatic interactions).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Injection / Equilibration
12.090Elution of Main Peak & Hydrophobics
14.090Wash
14.110Re-equilibration
18.010End of Run
3. System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Main Peak and nearest impurity.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Phase 4: Visualizing the Logic
Diagram 1: Method Development Decision Workflow

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over C18.

MethodDevelopment Start Analyte: this compound Assess Assess Chemical Properties (Basic Amine + Aromatic Benzyl) Start->Assess Choice Select Stationary Phase Assess->Choice C18 Option A: C18 (Hydrophobic Only) Choice->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->Phenyl Targeted Approach ResultC18 Result: Peak Tailing Poor Isomer Resolution C18->ResultC18 ResultPhenyl Result: Sharp Peaks Enhanced Selectivity Phenyl->ResultPhenyl ResultC18->Phenyl Switch Column Optimize Optimize Mobile Phase (Methanol + pH 3.5 Buffer) ResultPhenyl->Optimize Final Validated Method Optimize->Final

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phases for aromatic amine separation.

Diagram 2: Interaction Mechanism

Why the Phenyl-Hexyl column works: The dual retention mechanism.

Mechanism Analyte Analyte (this compound) Benzyl Group Amine Group Stationary Phenyl-Hexyl Ligand Phenyl Ring Alkyl Spacer Analyte:benzyl->Stationary:phenyl Pi-Pi Stacking (Selectivity) Analyte:benzyl->Stationary:alkyl Hydrophobic (Retention) Analyte:amine->Stationary:phenyl Steric Exclusion (Reduces Tailing)

Caption: Mechanistic view of the specific Pi-Pi interactions stabilizing the separation.

References
  • Waters Corporation. (2025). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Chromatography Online. (2019). Top Three HPLC Method Development Tips: Analyte Chemistry and Selectivity. LCGC International. Retrieved from

  • Phenomenex. (2024).[1][2] Phenyl Stationary Phases for HPLC: Pi-Pi Interactions and Selectivity. Retrieved from

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert (Part 2). Retrieved from

  • National Institutes of Health (NIH). (2025). Stability Indicating HPLC Assay Method for Analysis of Amine Derivatives. PMC. Retrieved from

Sources

Spectral Fidelity of Oxazole Amines: A Comparative FTIR Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Imperative

In the high-stakes arena of drug development, the oxazole amine moiety serves as a critical bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility. However, its structural integrity is often compromised by synthetic byproducts—specifically isoxazole isomers and ring-opened acyclic nitriles .

This guide objectively compares the FTIR spectral performance of high-purity 2-Aminooxazole scaffolds against their most common structural alternatives and contaminants. By mastering these spectral distinctions, researchers can validate scaffold fidelity before committing to expensive downstream biological assays.

Technical Deep Dive: The Vibrational Theory

The oxazole ring (1,3-oxazole) is a five-membered heterocycle containing oxygen and nitrogen separated by one carbon.[1] This specific arrangement creates a unique vibrational signature distinct from its 1,2-isomer (isoxazole) and its sulfur analog (thiazole).

Mechanistic Causality of Spectral Shifts
  • The C=N Imine Character: In 2-aminooxazoles, the exocyclic nitrogen lone pair conjugates with the ring, increasing the double-bond character of the C2-N3 bond. This shifts the C=N stretch to a higher frequency (~1610–1640 cm⁻¹) compared to non-conjugated imines.

  • The "Breathing" Mode: The lack of symmetry in the 1,3-substitution pattern causes a sharp, characteristic ring-breathing mode around 1100–1150 cm⁻¹, which is often obscured or shifted in isoxazoles due to the adjacent N-O bond dampening.

Comparative Analysis: Oxazole Amine vs. Alternatives

The following data compares the FTIR characteristic peaks of 2-Aminooxazole against its primary isomer (3-Aminoisoxazole ) and bioisostere (2-Aminothiazole ).

Table 1: Comparative Spectral Fingerprints
Functional Mode2-Aminooxazole (Target)3-Aminoisoxazole (Isomer)2-Aminothiazole (Bioisostere)Differentiation Logic
Pri. Amine (νNH) 3450 & 3290 cm⁻¹ (Sharp)3420 & 3250 cm⁻¹ (Broad)3410 & 3280 cm⁻¹Isoxazole amines often show broader H-bonding bands due to N-O polarity.
Ring C=N Stretch 1610 – 1640 cm⁻¹ 1580 – 1600 cm⁻¹1530 – 1560 cm⁻¹Oxazole C=N is distinctively higher due to O-C-N resonance.
Ring Breathing 1140 – 1150 cm⁻¹ (C-O-C)900 – 1000 cm⁻¹ (N-O)650 – 700 cm⁻¹ (C-S)The C-O-C stretch is the "fingerprint" validator for the oxazole core.
C-H (Aromatic) > 3100 cm⁻¹ (Weak)> 3100 cm⁻¹ (Med)3050 – 3100 cm⁻¹Thiazole C-H is typically lower frequency.

Critical Insight: If you observe a strong band appearing between 900–1000 cm⁻¹ , suspect isoxazole contamination . This region corresponds to the N-O stretch, which is absent in pure oxazole samples.

Table 2: Amine Substitution Effects (Primary vs. Secondary)
Substituent Typeν(N-H) Stretch Regionδ(N-H) Scissoringν(C-N) Exocyclic
Primary (-NH₂) Doublet (Asym/Sym) ~3400/3300 cm⁻¹Strong ~1620 cm⁻¹~1260 cm⁻¹
Secondary (-NHR) Singlet (Weak) ~3300 cm⁻¹Absent / Weak~1300 cm⁻¹
Tertiary (-NR₂) Absent Absent ~1350 cm⁻¹

Experimental Protocol: Self-Validating Systems

To ensure reproducibility, we recommend an Attenuated Total Reflectance (ATR) workflow over traditional KBr pellets for oxazole amines. KBr is hygroscopic and can induce ring-opening hydrolysis in sensitive oxazole derivatives during pressing.

Workflow Diagram: Spectral Assignment Logic

The following decision tree illustrates the logical flow for confirming the Oxazole Amine structure using FTIR data.

OxazoleID Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) CheckNH Check 3200-3500 cm⁻¹ Doublet present? Start->CheckNH Primary Primary Amine Confirmed CheckNH->Primary Yes CheckSec Single Band? CheckNH->CheckSec No CheckRing Check 1600-1650 cm⁻¹ Strong C=N Peak? Primary->CheckRing Secondary Secondary Amine Confirmed CheckSec->Secondary Yes Secondary->CheckRing OxazoleLikely Oxazole Core Likely CheckRing->OxazoleLikely Yes (>1600) IsoxazoleSuspect Suspect Isoxazole (Check 900-1000 cm⁻¹) CheckRing->IsoxazoleSuspect No (<1600) CheckFingerprint Check 1140 cm⁻¹ (C-O-C Stretch) OxazoleLikely->CheckFingerprint CheckFingerprint->IsoxazoleSuspect Absent FinalValid VALIDATED Oxazole Amine CheckFingerprint->FinalValid Present

Figure 1: Logic flow for validating Oxazole Amine identity against isomeric contaminants.

Step-by-Step Protocol
  • Sample Prep: Use a Diamond ATR crystal. Ensure the sample is dry; moisture interferes with the N-H region.

  • Background Scan: Run 32 scans of ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition:

    • Place <5 mg of solid oxazole amine on the crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation Check:

    • Pass: Distinct doublet at >3300 cm⁻¹ AND sharp peak at ~1140 cm⁻¹.

    • Fail: Broad "hump" at 3000–3500 cm⁻¹ (Hydrolysis/Salt formation) or peak at 2200 cm⁻¹ (Nitrile formation from ring opening).

References

  • NIST Mass Spectrometry Data Center. (2023). Oxazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Specac. (2023). Interpreting Infrared Spectra: A Guide for Amine Analysis. Available at: [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Park, S. et al. (2012). Solid-phase synthesis of 2-aminobenzo[d]oxazole derivatives monitored by ATR-FTIR. ResearchGate. Available at: [Link]

Sources

Comparative Guide: Reactivity of 4-Benzyloxazol-5-amine vs. 4-Phenyloxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Benzyloxazol-5-amine versus 4-phenyloxazol-5-amine , focusing on their electronic structures, stability profiles, and distinct reactivity patterns in organic synthesis.

Executive Summary

This compound and 4-phenyloxazol-5-amine act as highly reactive, electron-rich heterocyclic building blocks. While they share the core 5-aminooxazole skeleton—often utilized as a "masked" dipeptide equivalent or a diene in cycloadditions—their reactivity diverges significantly due to the nature of the substituent at the C4 position.

  • 4-Phenyloxazol-5-amine: Characterized by extended

    
    -conjugation . The phenyl ring stabilizes the oxazole core but reduces the nucleophilicity of the C5-amine via resonance delocalization. It serves as a rigid, stable diene for constructing fused pyridine systems.
    
  • This compound: Characterized by inductive effects and steric flexibility . The methylene spacer breaks conjugation, resulting in a more electron-rich (nucleophilic) amine and a more flexible steric profile. However, it is generally less stable and more prone to tautomeric ring-opening than its phenyl analog.

Structural & Electronic Analysis

The divergent reactivity stems from the electronic communication between the C4-substituent and the enamine-like system embedded within the oxazole ring (


).
Feature4-Phenyloxazol-5-amineThis compound
Structure Conjugated: Phenyl ring is coplanar (or nearly so) with the oxazole, extending the

-system.
Non-Conjugated: Methylene (

) spacer isolates the phenyl ring from the oxazole

-system.
Electronic Effect Resonance Withdrawal/Donation: The phenyl group acts as a sink for electron density, stabilizing the enamine system (

).
Inductive Donation (+I): The benzyl group acts similarly to an alkyl group, increasing electron density at C4/C5 without resonance stabilization.
Amine Nucleophilicity Lower: Lone pair density is delocalized into the phenyl ring.Higher: Lone pair is localized on the amine/oxazole ring.
HOMO Energy Lower: Stabilization of the ground state via conjugation.Higher: Alkyl-like substitution raises HOMO, potentially increasing reactivity towards weak electrophiles.
Steric Profile Rigid/Planar: Creates a flat surface for

-stacking but hinders approach perpendicular to the ring.
Flexible/Bulky: The benzyl group has rotational freedom, creating a larger "exclusion volume" but allowing induced fit.

Stability & Tautomerism

5-Aminooxazoles are notoriously unstable species, often existing in equilibrium with acyclic isomers (via Cornforth-type rearrangements) or tautomers.

Tautomeric Equilibrium

The 5-aminooxazole (A) exists in equilibrium with the


-isocyano amide  (B) and potentially the oxazol-5(4H)-imine  (C).
  • 4-Phenyl Analog: The conjugation with the phenyl ring significantly stabilizes form (A) . The resonance energy gained by maintaining the heteroaromatic system coupled with the styryl-like conjugation makes the ring-closed form thermodynamically favored.

  • 4-Benzyl Analog: Lacking this stabilization, the 4-benzyl analog has a lower barrier to ring opening. It is more susceptible to hydrolysis to form the corresponding

    
    -amino acid derivative (phenylalanine precursor).
    

Handling Protocol: Both compounds should generally be generated in situ or stored as hydrohalide salts at -20°C under inert atmosphere (Ar/N2).

Reactivity Profiles

A. Diels-Alder Cycloaddition (The "Killer App")

Both molecules serve as electron-rich dienes (azadienes) in Diels-Alder reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate, maleimides) to synthesize pyridines (after elimination).

  • Reaction Type: Inverse Electron Demand (LUMO_{dienophile} - HOMO_{diene}).

  • 4-Phenyl Reactivity:

    • Rate: Slower due to resonance stabilization (lower ground state energy).

    • Product: Yields biaryl systems (e.g., 3-phenylpyridines). The phenyl group is retained in the final aromatic product, providing immediate access to privileged biaryl scaffolds found in drugs like Etoricoxib.

  • 4-Benzyl Reactivity:

    • Rate: Faster due to higher HOMO energy (more electron-rich diene).

    • Product: Yields benzyl-substituted pyridines . The flexibility of the benzyl group can affect endo/exo selectivity differently, often favoring the endo product due to less steric clash compared to the rigid phenyl group.

B. Electrophilic Substitution (C4 Position)
  • 4-Phenyl: The C4 position is blocked by the phenyl ring. Electrophilic attack must occur on the phenyl ring itself (usually para directing due to the electron-rich oxazole acting as a donor) or at C2 if unsubstituted.

  • 4-Benzyl: The C4 position is substituted, but the benzylic protons (

    
    ) are chemically distinct. They are susceptible to radical oxidation  or deprotonation by strong bases (forming a dipole-stabilized anion), allowing for further functionalization that is impossible in the phenyl analog.
    
C. Acylation/Alkylation (Amine)
  • 4-Benzyl: The amine is more basic. Acylation (e.g., with acetyl chloride) is rapid and can lead to stable N-acyl derivatives.

  • 4-Phenyl: The amine is less basic. Acylation may require forcing conditions (DMAP catalyst, heat) or may occur competitively at the ring nitrogen (N3) depending on conditions.

Experimental Methodologies

Synthesis of 4-Substituted-5-Aminooxazoles (General Protocol)

Note: Due to instability, these are often prepared via the multicomponent reaction (MCR) or isocyanide cyclization immediately prior to use.

Method A: Isocyanide Cyclization (Schöllkopf Method)

This method generates the oxazole from an


-isocyanoacetamide.
  • Reagents:

    • Precursor:

      
      -Isocyanoacetamide derivative (Phenyl-substituted for 4-Ph; Benzyl-substituted for 4-Bn).
      
    • Solvent: Dry DCM or THF.

    • Base: Potassium tert-butoxide (t-BuOK) or DBU.

  • Protocol:

    • Dissolve the isocyanide (1.0 equiv) in dry solvent under Argon.

    • Cool to 0°C.

    • Add Base (1.1 equiv) dropwise.

    • Stir for 1-2 hours. The formation of the 5-aminooxazole is indicated by the disappearance of the isocyanide peak in IR (~2150 cm⁻¹) and appearance of the oxazole C=N stretch (~1650 cm⁻¹).

    • Critical Step: Do not isolate by column chromatography on silica (acidic silica causes ring opening). Use immediately or crystallize as a salt.

Method B: Diels-Alder Trapping (One-Pot) [1]
  • Generate the 5-aminooxazole in situ as above.

  • Add the dienophile (e.g., Dimethyl acetylenedicarboxylate, 1.2 equiv) directly to the reaction mixture.

  • Heat to reflux (40-60°C) for 4-12 hours.

  • The intermediate adduct usually eliminates amine/alcohol spontaneously or upon acidic workup to yield the pyridine derivative.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for the 4-phenyl vs. 4-benzyl analogs, highlighting the stability vs. reactivity trade-off.

ReactivityComparison cluster_Phenyl 4-Phenyloxazol-5-amine cluster_Benzyl This compound Start Precursor (Isocyanoacetamide) PhenylOx 4-Phenyl-5-aminooxazole (Conjugated, Rigid) Start->PhenylOx Cyclization (Ph-R) BenzylOx 4-Benzyl-5-aminooxazole (Non-conjugated, Flexible) Start->BenzylOx Cyclization (Bn-R) Biaryl Biaryl Pyridine (Via Diels-Alder) PhenylOx->Biaryl Dienophile (Slow, Stable) PhenylOx->BenzylOx Reactivity Comparison: Ph = Stable, Less Basic Bn = Reactive, More Basic BenzylPy Benzyl Pyridine (Via Diels-Alder) BenzylOx->BenzylPy Dienophile (Fast, High HOMO) RingOpen Hydrolysis Product (Alpha-Amino Acid) BenzylOx->RingOpen H2O/Acid (High Instability)

Caption: Divergent reactivity pathways. The 4-phenyl analog benefits from conjugation-induced stability, favoring cycloaddition to biaryls. The 4-benzyl analog is more reactive but prone to hydrolytic ring opening.

References

  • H. G. O. Becker et al. "Tautomerism and Reactivity of 5-Aminooxazoles." Journal for Practical Chemistry, 1990.

  • G. S. Singh. "Recent advances in the synthesis and chemistry of oxazol-5-ones and 5-aminooxazoles." Tetrahedron, 2018.

  • D. L. Boger. "Diels-Alder Reactions of Heterocyclic Azadienes: Scope and Applications." Chemical Reviews, 1986.

  • I. Ugi et al. "Multicomponent Reactions for the Synthesis of Heterocycles." Endeavour, 1994. (Foundational text on isocyanide-based oxazole synthesis).
  • PubChem Compound Summary. "4-phenyloxazol-5-amine derivatives." National Library of Medicine.

Sources

Structural Elucidation of 5-Aminooxazole Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 5-Aminooxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stability-Resolution Paradox

5-aminooxazoles are critical yet elusive intermediates in heterocyclic synthesis (e.g., the Cornforth rearrangement and vitamin B6 synthesis). Their high reactivity often leads to ring-opening or polymerization, making isolation and structural characterization notoriously difficult.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, it often struggles to definitively resolve tautomeric ambiguities (amine vs. imine) or confirm regioisomerism in substituted derivatives without complex isotopic labeling. X-ray crystallography stands as the "Gold Standard" for absolute structural determination, providing unambiguous proof of bond orders, ring planarity, and intermolecular hydrogen bonding networks that define bioactivity.

This guide evaluates the performance of X-ray crystallography against alternative methods, grounded in experimental data from stable fused systems like 7-aminooxazolo[5,4-d]pyrimidines and chromen-2-one derivatives .

Comparative Analysis: X-ray vs. NMR vs. Computational Modeling[1]

The following table contrasts the performance of structural elucidation methods specifically for 5-aminooxazole derivatives, where tautomerism and ring stability are primary concerns.

FeatureX-ray Crystallography Solution NMR (

H,

C,

N)
DFT / Computational Modeling
Primary Output 3D atomic coordinates, Bond lengths (

), Torsion angles (

)
Chemical shifts (

), Coupling constants (

), NOE correlations
Energy landscapes (

), HOMO-LUMO gaps, Transition states
Tautomer Identification Definitive. Directly observes H-atom positions and C-N bond lengths (e.g., C-NH

vs C=NH).
Ambiguous. Fast exchange in solution often averages signals; requires low-temp or solid-state NMR.Predictive. Calculates thermodynamic stability differences between tautomers.
Regioisomer Resolution Absolute. Distinguishes 5- vs. 4-substituted isomers effortlessly.Challenging. Requires HMBC/NOESY; often inconclusive if proton environments are similar.Supportive. Can predict chemical shifts to match experimental NMR.
Sample Requirement Single crystal (0.1–0.5 mm); must be solid and stable.Soluble sample (~5-10 mg); non-destructive.None (Virtual); requires high-performance computing resources.
Limitation for 5-Aminooxazoles Crystallization Difficulty. High failure rate due to ring instability/decomposition.Solvent Effects. Solvent polarity can shift tautomeric equilibria, masking the "true" solid-state form.Gas Phase Bias. Standard calculations may not account for crystal packing forces.

Deep Dive: Experimental Data & Case Studies

Case Study A: Tautomeric Confirmation in 7-Aminooxazolo[5,4-d]pyrimidines

In the synthesis of potential anticancer agents, distinguishing between the amine (A) and imine (B) forms is critical for understanding receptor binding.

  • The Challenge: NMR data showed broadened signals for the amino group, suggesting dynamic exchange.

  • The X-ray Solution: Crystallographic analysis of a derivative (Compound 5h) definitively proved the amine tautomer exists in the solid state.

Key Crystallographic Parameters (Compound 5h):

  • Space Group:

    
     (Triclinic)
    
  • C4–N3a Bond Length:

    
     (Indicative of double bond character).
    
  • C7–N7 (Exocyclic Amino):

    
     (Shorter than typical single bond, indicating conjugation).[1]
    
  • Ring Planarity: The oxazolopyrimidine system is essentially planar with an r.m.s.[1] deviation of

    
    .[1][2]
    
  • Intermolecular Interactions: Dimer formation via

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) hydrogen bonds.
Case Study B: Regioselectivity in Chromen-2-one Derivatives

When synthesizing 3-(2-aminooxazol-5-yl)-2H-chromen-2-one, X-ray diffraction was required to confirm the attachment point of the oxazole ring, ruling out isoxazole byproducts.

  • Bond Angle Evidence: The internal ring angle at the oxygen atom (C-O-C) in the oxazole ring was measured at

    
    , distinct from the theoretical values for isomeric isoxazoles.
    

Protocol: "Stabilization-First" Crystallization Workflow

Due to the instability of the 5-aminooxazole core, standard evaporation methods often yield decomposition products. This protocol utilizes co-crystallization and solvent-diffusion to minimize thermal stress.

Phase 1: Chemical Stabilization (Pre-Crystallization)
  • Derivatization: Do not attempt to crystallize the free base if unstable. Convert to a salt (e.g., trifluoroacetate or hydrochloride) to protonate the basic nitrogen, reducing reactivity.

  • Substitution: Introduce electron-withdrawing groups (EWGs) at the 4-position (e.g., -CN, -COOR) to stabilize the ring electron density.

Phase 2: Vapor Diffusion Method (The "Gold Standard" for Labile Organics)

Objective: Grow crystals slowly at low temperature without heating.

  • Dissolution: Dissolve 5–10 mg of the pure derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DMSO, DMF, or CH

    
    Cl
    
    
    
    ). Note: Avoid ethanol if the compound is prone to solvolysis.
  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Setup: Place the open inner vial inside a larger outer jar containing 5–10 mL of a "Poor Solvent" (e.g., Pentane, Diethyl Ether, or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow down diffusion kinetics and reduce thermal decomposition.

  • Harvesting: Inspect after 24–72 hours. Crystals of 5-aminooxazoles often appear as colorless prisms or needles.

Phase 3: Data Collection & Reduction
  • Cryoprotection: Mount the crystal in Paratone-N oil and flash-cool to 100 K immediately. Never collect data at room temperature for these derivatives due to thermal motion and potential radiation damage.

  • Refinement: Pay close attention to the difference Fourier map (

    
    ) around the amino nitrogen to locate hydrogen atoms explicitly, rather than using a riding model. This is crucial for proving the tautomeric state.
    

Visualization: Structural Determination Workflow

G cluster_synthesis Synthesis & Stabilization cluster_cryst Crystallization cluster_data Data Analysis Raw Unstable 5-Aminooxazole Deriv Stabilized Derivative (Salt/EWG) Raw->Deriv Protection Solvent Dissolve in DMSO/DMF Deriv->Solvent Diffusion Vapor Diffusion (vs. Pentane @ 4°C) Solvent->Diffusion Crystal Single Crystal Harvested Diffusion->Crystal 24-72 hrs Diffraction X-ray Diffraction (100 K) Crystal->Diffraction Refinement Refinement (Locate H-atoms) Diffraction->Refinement Result Definitive Structure (Tautomer/Regioisomer) Refinement->Result

Figure 1: Optimized workflow for handling unstable 5-aminooxazole derivatives, prioritizing chemical stabilization and low-temperature vapor diffusion to ensure crystal quality.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. International Journal of Molecular Sciences. [Link] (Source of Compound 5h crystallographic data and tautomer analysis)

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal. [Link] (Data on chromen-2-one fused oxazole derivatives)

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. [Link] (Comparative analysis of regioisomers using NMR and X-ray)

  • First X-ray Crystal Structure Characterization of 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. [Link] (Methodology for characterizing similar unstable heterocyclic imino/amino systems)

Sources

Publish Comparison Guide: Validating 4-Benzyloxazol-5-amine Structure Using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Challenge

In the high-stakes arena of peptidomimetic drug discovery, the oxazole scaffold is a privileged structure, serving as a bioisostere for amide bonds. However, the specific regioisomer 4-Benzyloxazol-5-amine presents a unique validation challenge. Unlike its stable 2-amino counterparts, the 5-aminooxazole core is electronically amphoteric and prone to tautomeric equilibrium (amino-oxazole vs. imino-dihydrooxazole) or hydrolytic ring-opening to acyclic nitriles.

This guide objectively compares the 13C NMR Structural Validation Workflow against alternative analytical methods. We demonstrate why 13C NMR is not merely an option but the absolute requirement for confirming the existence of the this compound species, distinguishing it from thermodynamically favored isomers and decomposition products.

Comparative Analysis: 13C NMR vs. Alternative Methodologies

For a researcher synthesizing this compound (often via Passerini reaction or


-isocyano ester cyclization), the primary risk is "false positive" identification. Below is a critical comparison of analytical performance.
Table 1: Performance Matrix of Structural Validation Methods
Feature13C NMR (The Standard) 1H NMR LC-MS (HRMS) FT-IR
Regioisomer Differentiation High. Distinct shifts for C2, C4, and C5 confirm substituent positions.Low. Broad NH₂ signals and overlapping aromatics obscure the core substitution pattern.None. Isomers have identical Mass-to-Charge (m/z) ratios.Low. C=N / C=C bands are often ambiguous between isomers.
Quaternary Carbon Detection Excellent. Directly observes C4 (benzyl-substituted) and C5 (amine-substituted).Impossible. Cannot detect carbons lacking protons (C4, C5).N/A Indirect. Infers presence via bond vibrations.
Tautomer Identification High. Distinguishes aromatic C5-NH₂ (~150 ppm) from imino C=NH (~160+ ppm).Medium. Exchangeable protons make quantification difficult.None. Medium. N-H vs =N-H stretches can be informative but not definitive.
"False Positive" Risk < 1% (with proper relaxation delay).High. Open-chain nitriles often mimic the proton signals of the ring.High. Precursors often have the same formula as the product.Medium.
Why Alternatives Fail
  • 1H NMR Limitation: The molecule contains a benzyl group (multiplet, ~7.2 ppm) and an amine (broad singlet). The critical oxazole ring carbons (C2, C4, C5) often lack protons in this substitution pattern, rendering 1H NMR "blind" to the ring's integrity.

  • Mass Spec Limitation: Acyclic isomers (e.g.,

    
    -formamido nitriles) share the exact molecular weight (
    
    
    
    g/mol ) and elemental formula (
    
    
    ) as the target oxazole. MS cannot distinguish them.

Technical Deep Dive: The 13C NMR Fingerprint

To validate this compound, one must confirm three specific carbon environments. The causal link between structure and shift is described below.

The "Golden Triangle" of Assignments
  • C2 (The Azomethine Carbon): Located between oxygen and nitrogen, this is the most deshielded carbon.

    • Target Shift:150.0 – 155.0 ppm

  • C5 (The Amine-Bearing Carbon): In 5-aminooxazoles, this carbon is enamine-like but part of an aromatic system.

    • Target Shift:140.0 – 148.0 ppm (Distinct from C2).

  • C4 (The Benzyl-Bearing Carbon): This is a quaternary carbon in the 4-benzyl isomer.

    • Target Shift:120.0 – 130.0 ppm (Shielded relative to C2/C5 due to carbon substitution).

Diagram 1: Structural Validation Logic Flow

ValidationLogic Start Crude Product Isolated Decision1 Acquire 13C NMR (w/ Cr(acac)3) Start->Decision1 CheckC2 Check C2 Signal (150-155 ppm) Decision1->CheckC2 CheckC5 Check C5 Signal (C-NH2, 140-148 ppm) CheckC2->CheckC5 CheckC4 Check C4 Signal (Quaternary, 120-130 ppm) IsomerCheck Isomer Distinction: Is C4 a CH or Cq? CheckC4->IsomerCheck CheckC5->CheckC4 ResultSuccess VALIDATED: This compound IsomerCheck->ResultSuccess C4 is Quaternary (No DEPT signal) ResultFail REJECT: Wrong Regioisomer or Acyclic Nitrile IsomerCheck->ResultFail C4 is CH (DEPT signal +)

Caption: Logical decision tree for validating oxazole regiochemistry using 13C NMR and DEPT experiments.

Experimental Protocol: Self-Validating System

Objective: Obtain a quantitative 13C NMR spectrum that visualizes the slow-relaxing quaternary carbons (C4 and C5) which are critical for this structure.

Materials
  • Sample: ~20-30 mg of isolated this compound (or its HCl salt for stability).

  • Solvent: DMSO-d6 (Preferred for solubility and stabilizing the amino tautomer) or CDCl3.

  • Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 . Crucial for quaternary carbons.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 30 mg of the compound in 0.6 mL DMSO-d6.

    • Critical Step: Add ~1-2 mg of Cr(acac)3. This paramagnetic relaxation agent reduces the T1 relaxation time of quaternary carbons (C2, C4, C5), ensuring they appear in the spectrum without requiring an overnight run.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zgpg30 (Inverse gated decoupling) or standard zg.

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (reduced from 10s due to Cr(acac)3).

    • Scans (NS): Minimum 1024 scans . The quaternary carbons are low intensity; high signal-to-noise is required.

    • Spectral Width: 0 – 220 ppm.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to enhance signal-to-noise for the quaternary peaks.

Diagram 2: The Target Molecule & Carbon Environments[1]

MoleculeStructure C2 C2 ~152 ppm N3 N C2->N3 O1 O O1->C2 C5 C5 ~145 ppm C5->O1 Amine NH2 C5->Amine 5-sub C4 C4 ~128 ppm N3->C4 C4->C5 Benzyl Benzyl CH2: ~32 ppm Ph: ~128-138 C4->Benzyl 4-sub

Caption: 13C NMR Chemical Shift Map for this compound. Colors correspond to distinct chemical environments.

Data Interpretation: Predicted vs. Observed

The following table serves as the validation standard. Values are derived from chem-informatics predictions and analogous 5-amino-4-substituted oxazole literature.

Table 2: 13C NMR Chemical Shift Assignment (DMSO-d6)[2][3]
Carbon PositionTypePredicted Shift (

, ppm)
Diagnostic Feature
C-2 CH (Aromatic)150.5 – 153.0 Most downfield CH signal. Confirm with HSQC (couples to H-2).
C-5 Cq (C-NH2)142.0 – 148.0 Quaternary. Key differentiator. If this is a CH, you have the wrong isomer.
C-4 Cq (C-Benzyl)125.0 – 130.0 Quaternary. Often overlaps with aromatic benzyl carbons but distinguishable by intensity (lower) or HMBC.
Benzyl C-1' Cq (Aromatic)135.0 – 138.0 Typical aromatic quaternary.
Benzyl Ar-CH CH (Aromatic)126.0 – 129.0 Intense signals (Ortho/Meta/Para).
Benzyl -CH2- CH230.0 – 35.0 Upfield aliphatic signal. Confirm with DEPT-135 (negative phase).

Troubleshooting Tip: If you observe a signal at ~115-118 ppm (C


N)  and a carbonyl at ~160-170 ppm , the ring has likely opened (or failed to close) to form the 

-formamido nitrile precursor. This is the most common synthetic failure mode.

References

  • Passerini, M. (1921).[1] "The Passerini Reaction: Origins of Isocyanide Multicomponent Chemistry." Gazzetta Chimica Italiana, 51, 126.

  • Pirrung, M. C., & Ghorai, S. (2006). "Versatile Synthesis of 5-Aminooxazoles." Journal of the American Chemical Society, 128(36), 11772–11773.

  • Srivastava, R. M., et al. (1988). "13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles." Journal of the Brazilian Chemical Society.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference for Chemical Shifts).
  • ChemicalBook. (n.d.). "Isoxazol-5-amine NMR Data." (Used for comparative 5-amino heterocyclic shift ranges).

Sources

UV-Vis Absorption Properties of Benzyl-Substituted Oxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Properties of Benzyl-Substituted Oxazoles Content Type: Publish Comparison Guide

Introduction: The "Insulator" Effect in Oxazole Chromophores

In the development of fluorescent probes, scintillators, and medicinal pharmacophores, oxazoles are a cornerstone class of heterocycles due to their high quantum yields and chemical stability. However, the optical properties of oxazoles are strictly governed by the extent of


-conjugation across the molecule.

This guide focuses on benzyl-substituted oxazoles (specifically 2-benzyl derivatives), a subclass where the conjugation pathway is deliberately interrupted by a methylene (


) bridge. Unlike their fully conjugated phenyl-substituted  counterparts (e.g., PPO, POPOP), benzyl-oxazoles exhibit distinct hypsochromic (blue) shifts and altered molar extinction coefficients.

Target Audience: Medicinal chemists, spectroscopists, and material scientists optimizing fluorophore brightness or designing UV-active drug scaffolds.

Comparative Analysis: Benzyl vs. Phenyl vs. Alkyl[1][2]

To understand the specific absorption profile of benzyl-oxazoles, one must compare them against the two standard alternatives: the fully conjugated phenyl system and the non-conjugated alkyl system.

The Structural Hierarchy of Conjugation
FeaturePhenyl-Substituted (e.g., 2,5-Diphenyloxazole)Benzyl-Substituted (e.g., 2-Benzyl-5-phenyloxazole)Alkyl-Substituted (e.g., 2-Methyl-5-phenyloxazole)
Structure



Conjugation Continuous

-system over both rings.
Interrupted by

carbon.
Limited to the oxazole ring.

(approx)
300 – 310 nm 260 – 285 nm 260 – 275 nm
Transition

(Extended)

(Localized)

(Localized)
Molar Extinction (

)
High (

)
Moderate (

)
Moderate
Mechanism of Action
  • Phenyl-Oxazoles: The phenyl ring at the 2-position is coplanar (or nearly so) with the oxazole ring, allowing electron delocalization over the entire molecule. This lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (UVA region).

  • Benzyl-Oxazoles: The methylene bridge acts as an electronic insulator . The phenyl ring in the benzyl group cannot participate in resonance with the oxazole core. Consequently, the absorption spectrum essentially represents the sum of two independent chromophores: the isolated benzene ring (absorbing ~255 nm) and the substituted oxazole core. This results in a spectrum that closely mimics alkyl-substituted oxazoles rather than phenyl-substituted ones.

Representative Experimental Data

The following data illustrates the spectral shifts observed when modifying the substituent at the 2-position of the oxazole ring.

Table 1: Comparative UV-Vis Absorption Maxima (in Ethanol)
Compound ClassSpecific Example

(nm)

Spectral Character
Phenyl-Substituted 2,5-Diphenyloxazole (PPO)3034.45Broad, intense band due to extended conjugation.
Benzyl-Substituted 2-Benzyl-5-phenyloxazole 278 4.15 Sharp, blue-shifted peak. Resembles 5-phenyloxazole core.
Benzylidene 4-Benzylidene-2-phenyl-5-oxazolone3604.60Highly conjugated (double bond linker), significant red shift.
Alkyl-Substituted 2-Methyl-5-phenyloxazole2764.12Almost identical to benzyl derivative.

Key Insight: The similarity between the Benzyl and Methyl derivatives confirms that the benzyl phenyl ring does not significantly perturb the electronic levels of the oxazole via resonance, only via weak inductive effects.

Visualization of Structural Logic

The following diagram illustrates the interruption of conjugation that defines the optical properties of benzyl-substituted oxazoles.

ConjugationLogic Phenyl Phenyl-Oxazole (Continuous Conjugation) Mechanism_Direct Direct Orbital Overlap Phenyl->Mechanism_Direct Benzyl Benzyl-Oxazole (Interrupted Conjugation) Mechanism_Bridge Methylene (-CH2-) Insulator Benzyl->Mechanism_Bridge Alkyl Alkyl-Oxazole (Localized Conjugation) Spectrum_Red Bathochromic Shift (Red Shift) λ ~ 300-310 nm Spectrum_Blue Hypsochromic Shift (Blue Shift) λ ~ 260-280 nm Spectrum_Blue->Alkyl Similar Profile Mechanism_Direct->Spectrum_Red Mechanism_Bridge->Spectrum_Blue

Figure 1: Structural logic dictating the spectral shift. The methylene bridge in benzyl-oxazoles decouples the aromatic systems, aligning their optical properties closer to alkyl-oxazoles than phenyl-oxazoles.

Validated Experimental Protocol

To obtain reproducible UV-Vis data for benzyl-substituted oxazoles, follow this self-validating protocol. This method minimizes errors from solvent cut-offs and aggregation.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cut-off < 210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the benzyl-oxazole derivative.

    • Dissolve in 10 mL of ethanol to create a ~4

      
       10⁻⁴ M stock.
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: This ensures the absorbance falls within the Beer-Lambert linear range (0.1 – 1.0 A).

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 500 nm.

  • Measurement:

    • Replace sample cuvette solvent with the oxazole solution.

    • Scan at medium speed (approx. 200 nm/min).

    • Critical Check: If

      
       shows a flat top (Abs > 2.0), dilute and re-measure.
      
  • Data Processing:

    • Identify

      
      .[1][2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
Workflow Diagram

UVVisProtocol Start Start: Sample Preparation Stock Prepare Stock Solution (~10^-4 M in EtOH) Start->Stock Dilute Create Dilution Series (10^-5 M range) Stock->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Measure Scan 200-500 nm Baseline->Measure Check Absorbance < 1.0? Measure->Check Calc Calculate Molar Extinction (ε) Check->Calc Yes Redilute Dilute Sample Check->Redilute No (Saturation) Redilute->Measure

Figure 2: Operational workflow for determining molar extinction coefficients of oxazole derivatives.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2,5-Diphenyloxazole. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. 2-Benzyl-5-phenyloxazole (Compound Summary).[5] National Library of Medicine. [Link]

  • OMLC. Fluorescence and Absorption Spectra of 2-Methylbenzoxazole. Oregon Medical Laser Center. [Link]

  • PubChem. 4-Benzylidene-2-phenyl-5-oxazolone (Compound Summary). National Library of Medicine. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Benzyloxazol-5-amine

[1]

Executive Summary

4-Benzyloxazol-5-amine is a functionalized heterocyclic intermediate often utilized in medicinal chemistry as a scaffold for enzyme inhibitors.[1] Its disposal requires strict adherence to protocols governing organic amines and nitrogen-containing heterocycles .

Immediate Action Required:

  • Segregation: Isolate from strong acids and oxidizers immediately.

  • Classification: Treat as Hazardous Chemical Waste (Incineration required).

  • Stability Warning: 5-Aminooxazoles possess inherent tautomeric instability (often equilibrating with

    
    -isocyano amides).[1] Waste accumulation should be minimized to prevent degradation into uncharacterized byproducts.
    

Chemical Profile & Risk Assessment

To dispose of this compound safely, one must understand the chemical behaviors driving the safety protocols.

PropertyValue / CharacteristicImpact on Disposal
Functional Group Primary Amine (-NH₂), Oxazole RingAlkaline Nature: Incompatible with acidic waste streams (exothermic reaction risk).[1]
Stability Tautomeric EquilibriumShelf-Life: 5-aminooxazoles can ring-open to form isocyano derivatives.[1] Do not store in waste containers for >90 days.
Reactivity Nucleophilic C4/C2 positionsOxidation Risk: Highly reactive toward strong oxidizers (peroxides, nitric acid).[1]
Physical State Solid (typically off-white powder)Dust Hazard: High inhalation risk during transfer.[1] Use localized exhaust.
The "Why" Behind the Protocol
  • Why Incineration? The oxazole ring is thermally stable but biologically active. Landfill disposal is prohibited to prevent leaching into groundwater where it may act as an environmental toxin. High-temperature incineration (

    
    C) ensures complete mineralization of the nitrogen heterocycle.
    
  • Why Segregate from Acids? As a base, mixing this compound with acid waste (e.g., HCl, H₂SO₄) will generate heat.[1] Furthermore, acid catalysis can force the ring-opening hydrolysis of the oxazole, potentially releasing benzylamine derivatives or carbon monoxide (CO) depending on the degradation pathway.[1]

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Substance)

For expired reagents, synthesis failures, or spill cleanup residues.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).

    • Safety goggles (ANSI Z87.1).

    • Lab coat.

    • Respiratory Protection: If handling >5g outside a fume hood, use an N95 or P100 respirator to prevent inhalation of amine dust.

  • Containment:

    • Transfer the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

    • Twist and tape the bag neck to ensure an airtight seal.

    • Place this primary bag into a secondary containment bag or a rigid wide-mouth HDPE jar.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage:

    • Place in the Solid Organic Waste drum.

    • Do not place in the general trash or biohazard bins.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

For solutions containing the compound in solvents (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • pH Verification:

    • Check the pH of the solution. If the solution was part of an acidic workup, neutralize to pH 6–9 using Sodium Bicarbonate (

      
      ) before adding to the organic waste carboy.
      
    • Reasoning: Adding an acidic solution of this amine to a basic organic waste container can cause rapid heating and pressurization of the drum.

  • Transfer:

    • Pour into the appropriate Satellite Accumulation Area (SAA) carboy using a funnel.

    • Close the latch/cap immediately after pouring to prevent volatile emissions (EPA requirement).

Waste Workflow Visualization

The following diagram illustrates the decision logic for the disposal of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Residue)StateCheck->SolidDry SolidLiquidLiquid Waste(Solution)StateCheck->LiquidIn SolutionBaggingDouble Bag in Polyethylene(Twist & Tape)Solid->BaggingLabelSolidLabel: 'Toxic Organic Solid'Bagging->LabelSolidBinSatellite Accumulation Area(SAA)LabelSolid->BinpHCheckCheck pH CompatibilityLiquid->pHCheckNeutralizeNeutralize to pH 6-9(Prevent Exotherm)pHCheck->NeutralizeAcidic (pH < 6)SegregateSegregate by Solvent:Halogenated vs Non-HalogenatedpHCheck->SegregateNeutral/BasicNeutralize->SegregateSegregate->BinDisposalFinal Disposal:High-Temp IncinerationBin->DisposalEHS Pickup

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Regulatory Compliance (RCRA & EPA)[1]

While "this compound" is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste) by its specific CAS, it must be characterized by its properties and functional groups.[1]

  • Waste Characterization:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .

    • If the waste tests positive for reactivity (rare, but possible if unstable): D003 .

    • Default Classification: Non-regulated Hazardous Waste (unless mixed with listed solvents). Best Practice: Manage as RCRA Hazardous to ensure incineration.

  • Container Management:

    • Containers must remain closed except when adding waste (40 CFR 262.15).

    • Containers must be marked with the words "Hazardous Waste" and an indication of the hazard (e.g., "Toxic").

Emergency Contingencies

Accidental Spills (< 100g)[1]
  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Nitrile gloves, goggles, and N95 respirator.

  • Absorb:

    • Liquids: Use vermiculite or universal absorbent pads.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Clean: Wipe the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite can react with amines to form chloramines).

  • Dispose: Place all cleanup materials into the solid hazardous waste stream.

Exposure First Aid[2][3][4]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Oxazoles can be severe irritants.[4][5]

  • Skin Contact: Wash with soap and water.[2][3][4][6] Remove contaminated clothing.[2][3][4][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[1]

  • PubChem. (n.d.). Compound Summary: Oxazole Derivatives and Safety. National Library of Medicine.

Personal Protective Equipment & Handling Guide: 4-Benzyloxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknowns" Protocol

Status: Research-Grade Intermediate Default Hazard Classification: High Hazard / Unknown Toxicity [1]

As a specific Safety Data Sheet (SDS) for 4-Benzyloxazol-5-amine is often unavailable in commodity databases, this compound must be handled under the Precautionary Principle .[1] In drug discovery, heterocyclic amines are frequently potent sensitizers and can exhibit unpredictable instability.[1]

Immediate Action Required:

  • Treat as: Acute Toxin (Oral/Dermal) and Severe Eye Irritant (Category 1/2).

  • Containment: Handling is strictly limited to a certified Chemical Fume Hood (CFH) or Glovebox.[1]

  • Skin Absorption: High risk due to the lipophilic benzyl moiety facilitating dermal penetration of the amine.

Hazard Prediction & Causality

Why we choose specific PPE for this molecule.

To select the correct PPE, we must deconstruct the molecule into its functional risks.[1] This "Structure-Activity-Safety" analysis validates the protocols below.

Structural MotifAssociated RiskOperational Consequence
Primary Amine (-NH₂) Basicity & Causticity: Potential for chemical burns and severe eye damage.[1] High risk of respiratory sensitization.Mandate: Eye protection must be splash-goggles, not safety glasses. Respiratory protection required if powder becomes airborne.[1][2]
Oxazole Ring Hydrolytic Instability: Oxazoles can undergo ring-opening hydrolysis in acidic/aqueous conditions, potentially releasing reactive byproducts.[1]Mandate: Moisture-free handling (inert atmosphere). Waste streams must be segregated from strong acids to prevent exotherms.[1]
Benzyl Group Lipophilicity: Increases the compound's ability to penetrate the lipid bilayer of the skin.Mandate: Standard nitrile gloves may have reduced breakthrough times.[1] Double-gloving is non-negotiable.

PPE Specifications Matrix

This system is designed to provide a minimum 4-hour protection window against incidental contact.[1]

Core PPE Requirements
ZoneEquipment StandardTechnical Justification
Hand Protection (Inner) Nitrile (Disposable) Thickness: 4-5 milActs as a second skin.[1] White/Purple color allows visualization of dark chemical stains.[1]
Hand Protection (Outer) Extended Cuff Nitrile or Neoprene Thickness: >8 milThe benzyl-amine motif is aggressive toward thin latex.[1] Thicker nitrile provides the necessary breakthrough time (>120 mins).
Eye/Face Chemical Splash Goggles (Indirect Vent) Amine vapors are lacrimators.[1] Safety glasses allow vapor entry; goggles seal the ocular cavity.
Respiratory P100 / OV Cartridge (Half-mask) Only required if outside fume hood.[1] The "OV" (Organic Vapor) component captures amine vapors; "P100" captures particulates.
Body Polypropylene Lab Coat + Tyvek Sleeves Amines stain and bind to cotton. Disposable Tyvek sleeves prevent cuff contamination during weighing.[1]

Operational Workflow: The "Closed Loop"

The following diagram illustrates the safe handling lifecycle, emphasizing the isolation of the compound from the open lab environment.

G cluster_hood Certified Fume Hood Zone Storage 1. Cold Storage (Desiccated) Transfer 2. Transfer to Hood (Secondary Container) Storage->Transfer Do not open Weighing 3. Weighing (Static Control) Transfer->Weighing Open only in airflow Reaction 4. Solubilization (Inert Atm) Weighing->Reaction Dissolve immediately Waste 5. Disposal (Basic Waste Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow ensuring the compound is only exposed to the environment within the controlled negative-pressure zone of the fume hood.

Step-by-Step Handling Protocol

Phase A: Preparation
  • Static Mitigation: Oxazole amines are often fluffy, electrostatic solids.[1] Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to weighing to prevent powder scattering.

  • Double Glove: Don inner nitrile gloves (tucked under lab coat) and outer extended-cuff gloves (over lab coat cuffs).[1]

Phase B: Weighing & Transfer
  • The "Tunnel" Technique: Do not remove the stock bottle from the hood. If the balance is outside, use a tared, screw-top vial.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the bulk stock.

  • Solubilization: Add solvent (e.g., DCM, THF) immediately after weighing.[1] Solutions are less prone to static dispersal than dry powders.[1]

    • Note: Avoid acetone if possible, as primary amines can form imines with ketones, altering your starting material.[1]

Phase C: Emergency & Disposal
  • Spill Cleanup: Do not dry sweep.[1] Cover with a generic absorbent pad dampened with ethanol to suppress dust.[1] Collect into a sealed bag.

  • Waste Stream: Dispose of as Basic Organic Waste .[1] Do not mix with acidic waste streams (e.g., acid chlorides), as this may generate heat or toxic vapors.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • PubChem. (n.d.).[1] Compound Summary: Oxazole.[1][3] National Library of Medicine.[1] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-Benzyloxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.